3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-6-chloropyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-4-2-1-3(8)5(9-4)6(10)11;/h1-2H,8H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRRURQFMSIEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(=O)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride (CAS Number: 1112213-20-3), a pivotal chemical scaffold in the rapidly evolving field of targeted protein degradation (TPD). With the advent of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, the demand for versatile and functionalized building blocks has surged. This guide will delve into the synthesis, chemical properties, analytical characterization, and, most importantly, the application of this compound in the design and development of next-generation protein degraders. By offering a detailed examination of its role in constructing bifunctional molecules that hijack the ubiquitin-proteasome system, this document aims to serve as an essential resource for researchers and drug development professionals dedicated to advancing the frontiers of medicine.
Introduction: The Dawn of a New Therapeutic Paradigm
The principle of targeted protein degradation (TPD) represents a paradigm shift in drug discovery. Unlike traditional small-molecule inhibitors that rely on occupying the active site of a target protein to modulate its function, TPD aims to eliminate the entire protein from the cellular environment. This is achieved by co-opting the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS). Two of the most promising TPD strategies are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. Molecular glues, on the other hand, are smaller molecules that induce a neomorphic interaction between an E3 ligase and a target protein, leading to the same degradation outcome.
The success of these approaches is heavily reliant on the availability of a diverse chemical toolbox of building blocks that allow for the systematic and efficient synthesis of libraries of degraders for optimization. This compound has emerged as a valuable scaffold in this context, offering a unique combination of functional groups that facilitate its incorporation into these complex molecules.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a chemical building block is paramount for its effective and safe handling in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1112213-20-3 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂O₂ | [1] |
| Molecular Weight | 209.03 g/mol | [1][2] |
| IUPAC Name | 3-amino-6-chloropyridine-2-carboxylic acid;hydrochloride | [2] |
| Synonyms | 3-Amino-6-chloropicolinic acid hydrochloride | [1] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF | General chemical knowledge |
| Storage | Store at 2-8°C | [1] |
Safety and Handling
Based on available safety data sheets (SDS), this compound is classified with the hazard code Xi, indicating it is an irritant.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.
In case of exposure, it is crucial to seek immediate medical attention and consult the material's SDS for detailed first-aid measures.
Synthesis and Chemical Reactivity
A general conceptual pathway for the synthesis of the parent compound, 3-Amino-6-chloropyridine-2-carboxylic acid, is outlined below. The final hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.
References
A Comprehensive Technical Guide to the Synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
Abstract
This technical guide provides an in-depth exploration of a robust and reproducible synthesis pathway for 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride (CAS No: 1112213-20-3), a key building block in modern drug discovery and development.[1][2] This document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will dissect a validated synthetic route, focusing on the critical transformation of a nitro-substituted precursor via catalytic hydrogenation. The causality behind experimental choices, detailed step-by-step protocols, and methods for in-process validation are elucidated to ensure scientific integrity and successful replication.
Introduction and Strategic Overview
3-Amino-6-chloropyridine-2-carboxylic acid, also known as 3-amino-6-chloropicolinic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry.[3] Its unique arrangement of chloro, amino, and carboxylic acid functional groups on the pyridine scaffold makes it a versatile synthon for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.
The synthesis strategy outlined in this guide centers on a key late-stage reduction of a nitro intermediate. This approach is advantageous as the electron-withdrawing nitro group facilitates certain synthetic transformations earlier in the sequence, and its clean, high-yielding reduction to the desired amine is a well-established and reliable process.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 3-nitro-6-chloropyridine-2-carboxylic acid as the immediate and crucial precursor. The hydrochloride salt is formed in the final step by a simple acid-base reaction. The synthesis of the nitro-precursor itself is predicated on established pyridine chemistry, beginning with more fundamental building blocks.
Caption: Retrosynthetic pathway for the target compound.
The Core Synthesis Pathway: A Two-Stage Approach
The synthesis is logically divided into two primary stages: the preparation of the key nitro-acid intermediate and its subsequent reduction to the final product.
Stage 1: Synthesis of 3-Nitro-6-chloropyridine-2-carboxylic acid (Proposed)
The synthesis of this key intermediate is a critical step that leverages fundamental principles of electrophilic aromatic substitution on a pyridine ring.
-
Reaction Principle: The starting material, 6-chloropyridine-2-carboxylic acid, is subjected to nitration. The pyridine ring is inherently electron-deficient, making nitration challenging. However, the existing substituents direct the incoming electrophile. The carboxylic acid is a meta-director, and the chlorine is an ortho-, para-director. Both groups deactivate the ring, but their combined influence favors the introduction of the nitro group at the C-3 position.
-
Expert Insight: The choice of nitrating agent is critical. A potent system, such as a mixture of fuming nitric acid and oleum (sulfuric acid containing SO₃), is required to generate a high concentration of the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the pyridine ring.[4]
Stage 2: Synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid and its Hydrochloride Salt
This stage involves the core transformation: the selective reduction of the aromatic nitro group, followed by salt formation.
Caption: Overall two-stage synthesis pathway.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and characterization checkpoints.
Key Transformation: Catalytic Hydrogenation of 3-Nitro-6-chloropyridine-2-carboxylic acid
This procedure details the reduction of the nitro group, a critical and high-yielding step in the sequence. The methodology is adapted from established procedures for the reduction of similar nitro-aromatic carboxylic acids.[5]
-
Expertise & Causality: Catalytic transfer hydrogenation or direct hydrogenation with H₂ gas are premier methods for reducing nitro groups without affecting other sensitive functionalities like halogens or carboxylic acids.[6] Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and ease of removal by filtration.[7] The reaction is performed in a protic solvent like water or methanol to facilitate hydrogen transfer. The addition of a base, such as sodium bicarbonate, converts the carboxylic acid to its more soluble carboxylate salt, which can improve reaction kinetics.[5]
Caption: Step-by-step workflow for the catalytic hydrogenation.
-
Vessel Preparation: To a suitable hydrogenation vessel, charge 3-nitro-6-chloropyridine-2-carboxylic acid (1.0 eq).
-
Solvent and Base Addition: Add deionized water (approx. 10 mL per gram of starting material) followed by sodium bicarbonate (1.0 eq). Stir until all solids are dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material) as a slurry in water.
-
Trustworthiness Note: The catalyst should be handled with care, as dry Pd/C can be pyrophoric. Using a wet catalyst or preparing a slurry is standard safe practice.
-
-
Hydrogenation: Seal the reaction vessel. Purge the headspace three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen (typically 45-50 PSI) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For analytical confirmation, a small aliquot can be filtered and analyzed by TLC or LCMS to confirm the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Workup and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional deionized water.
-
Precipitation: Transfer the clear filtrate to a new flask and cool in an ice bath. Slowly add 1N hydrochloric acid dropwise with stirring to adjust the pH to approximately 3-4. A precipitate will form.[8]
-
Collection: Continue stirring the cold suspension for 30 minutes to ensure complete precipitation. Collect the resulting solid by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to yield 3-Amino-6-chloropyridine-2-carboxylic acid as a solid.
Final Step: Formation of the Hydrochloride Salt
-
Expertise & Causality: The conversion to a hydrochloride salt is a standard procedure to enhance the stability and aqueous solubility of amine-containing compounds. This is achieved by protonating the basic amino group with a strong acid. Using a non-aqueous solvent system ensures the salt precipitates cleanly.
-
Suspension: Suspend the dried 3-Amino-6-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 20 mL per gram).[9]
-
Acidification: Cool the suspension in an ice bath. Add thionyl chloride (1.0 eq) dropwise.[9] Alternatively, a solution of HCl in a compatible solvent like diethyl ether or isopropanol can be used.
-
Mechanistic Note: Thionyl chloride reacts with methanol to generate HCl in situ, providing a convenient anhydrous source of the acid.
-
-
Reaction and Isolation: Stir the resulting solution or suspension at room temperature. The hydrochloride salt will often precipitate directly. If the product remains in solution, the solvent can be removed in vacuo to yield the desired salt.
-
Purification: The crude salt can be triturated with cold diethyl ether, filtered, and dried under vacuum to yield this compound as a stable, crystalline solid.
Data Summary and Characterization
The successful synthesis should be validated by appropriate analytical techniques at each stage.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance | Key Characterization Methods |
| 3-Amino-6-chloropyridine-2-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 | Off-white to beige solid | ¹H NMR, ¹³C NMR, LCMS, Melting Point |
| This compound | C₆H₆Cl₂N₂O₂ | 209.03 | [2][3] | White to off-white solid |
Safety and Handling
-
Nitro Compounds: Aromatic nitro compounds are potentially energetic and should be handled with care. Avoid excessive heat or shock.
-
Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory, using appropriate equipment and grounding to prevent static discharge.
-
Reagents: Handle strong acids (oleum, HCl) and thionyl chloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a fume hood.
-
Catalyst: Palladium on carbon is flammable, especially when dry. Handle as a wet paste or slurry whenever possible.
References
- 1. CAS#:1112213-20-3 | this compound | Chemsrc [chemsrc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 5. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. utdr.utoledo.edu [utdr.utoledo.edu]
The Strategic Role of 3-Amino-6-chloropyridine-2-carboxylic Acid Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Among these, the pyridine core, a ubiquitous motif in FDA-approved drugs, continues to provide a fertile ground for innovation.[1] This guide delves into the technical intricacies and strategic applications of a particularly valuable derivative: 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride . While seemingly a simple molecule, its unique arrangement of functional groups—an amino group, a carboxylic acid, and a reactive chlorine atom on a pyridine ring—renders it a powerful and highly sought-after building block in the synthesis of complex, biologically active compounds. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of its properties, synthesis, and, most importantly, its pivotal role in the construction of cutting-edge therapeutics, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
Physicochemical Properties and Structural Attributes
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis. This compound is a stable, crystalline solid, the key features of which are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H6Cl2N2O2 | [2] |
| Molecular Weight | 209.03 g/mol | [2] |
| CAS Number | 1112213-20-3 | [3][4] |
| Appearance | White to light-yellow crystalline powder | |
| Solubility | Soluble in polar solvents like water and ethanol | |
| Storage | Room temperature | [4] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain reaction conditions. The parent compound, 3-Amino-6-chloropyridine-2-carboxylic acid, is also commercially available and may be preferred for reactions sensitive to the presence of HCl.[2]
Synthesis of the Core Scaffold: A Practical Approach
A related synthesis of 3-aminopyridine-2-carboxylic acid from 3-nitropyridine-2-carboxylic acid has been reported and provides a basis for a potential laboratory-scale preparation.[5]
Illustrative Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
The Cornerstone of Bioactive Molecules: Medicinal Chemistry Applications
The strategic value of this compound lies in its trifunctional nature, which allows for sequential and regioselective modifications. This versatility has led to its emergence as a key building block in two of the most exciting areas of modern drug discovery: kinase inhibitors and PROTACs.
A Scaffold for Kinase Inhibitors: Targeting Hematopoietic Progenitor Kinase 1 (HPK1)
Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Hematopoietic Progenitor Kinase 1 (HPK1) has been identified as a promising target for cancer immunotherapy due to its role as a negative regulator of T-cell activation.[6] The 3-aminopyridine-2-carboxamide scaffold, directly derived from our title compound, has been shown to be a potent hinge-binding motif for many kinases, including HPK1.
The synthesis of these inhibitors typically involves an amide coupling reaction between the carboxylic acid of the pyridine scaffold and a suitable amine-containing fragment. This reaction is fundamental to the construction of a diverse library of potential inhibitors.
Caption: General workflow for synthesizing HPK1 inhibitors.
A LYNCHPIN IN PROTEIN DEGRADATION: THE RISE OF PROTACS
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[7] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[7] this compound is increasingly being recognized as a "Protein Degrader Building Block" due to its utility in constructing these complex molecules.[4]
The carboxylic acid and amino groups of the scaffold provide convenient handles for the attachment of the E3 ligase ligand and the target protein ligand, respectively, via the formation of stable amide bonds. The chloro group offers a site for further modification, such as the introduction of the linker, through nucleophilic substitution or cross-coupling reactions.
Caption: Conceptual assembly of a PROTAC molecule.
Experimental Protocols: A Guide to Practice
The following protocols are provided as a guide for the practical application of this compound in a research setting. These are generalized procedures and may require optimization for specific substrates.
General Protocol for Amide Bond Formation
The coupling of the carboxylic acid group with an amine is a critical step in the synthesis of both kinase inhibitors and PROTACs. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization.[8]
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add DIPEA (3.0 equivalents) and stir at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) to the solution and stir for another 15 minutes at room temperature.
-
Add the amine of interest (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality of Experimental Choices:
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt and the carboxylic acid, as well as to facilitate the amide coupling reaction without competing as a nucleophile.
-
HATU: This coupling reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.
-
DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction.
-
Aqueous Workup: The washing steps are crucial to remove unreacted reagents, byproducts (such as the urea byproduct from HATU), and the DMF solvent.
Representative Data for Biological Activity
Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its strategic combination of functional groups provides a robust platform for the synthesis of complex and potent bioactive molecules. The applications in the development of kinase inhibitors and PROTACs highlight its relevance in addressing challenging therapeutic targets. As our understanding of disease biology deepens and the demand for novel therapeutic modalities grows, the strategic deployment of such privileged scaffolds will undoubtedly continue to be a cornerstone of successful drug discovery programs. The continued exploration of the chemical space accessible from this starting material is likely to yield the next generation of innovative medicines.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. This compound | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:1112213-20-3 | this compound | Chemsrc [chemsrc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
Spectroscopic Profile of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the predicted and theoretical spectroscopic data for 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride, a key intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document synthesizes data from structurally similar compounds and computational predictions to offer a robust analytical framework for researchers. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing predicted data, detailed interpretations, and methodologies for analysis.
Introduction
This compound is a substituted picolinic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including the aminopyridine core, are prevalent in a wide array of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in synthetic processes.
Due to the current lack of available experimental spectroscopic data for this specific hydrochloride salt, this guide has been developed to provide a detailed, predictive analysis. By leveraging established spectroscopic principles and data from closely related analogs, we present a scientifically grounded estimation of its spectral characteristics. This approach allows for the confident, albeit provisional, identification of the compound and provides a strong foundation for future experimental verification.
Molecular Structure and Predicted Spectroscopic Behavior
The molecular structure of this compound is fundamental to interpreting its spectroscopic data. The presence of a substituted pyridine ring, an amino group, a carboxylic acid, and a chlorine atom, along with its formulation as a hydrochloride salt, dictates its electronic and vibrational properties.
structural elucidation of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Structural Elucidation of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive, multi-technique approach for the unambiguous (C₆H₆Cl₂N₂O₂). The methodologies detailed herein are designed for researchers, analytical chemists, and drug development professionals who require robust and verifiable structural data. This document moves beyond rote protocols, focusing on the strategic integration of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray Crystallography. Each step is presented as a component of a self-validating analytical workflow, emphasizing the causality behind experimental choices to ensure the highest degree of scientific integrity and confidence in the final structural assignment.
Introduction: The Imperative for Unambiguous Characterization
3-Amino-6-chloropyridine-2-carboxylic acid is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of complex molecular scaffolds necessitates an absolute and verified understanding of its structure. The presence of multiple reactive functional groups—an amine, a carboxylic acid, and a halogen on a pyridine core—creates potential for isomerism. Therefore, rigorous structural elucidation is not merely an academic exercise but a critical prerequisite for its application in any synthetic campaign, ensuring reproducibility, patentability, and regulatory compliance.
This guide presents an integrated analytical strategy to confirm the molecular structure of its hydrochloride salt, whose physicochemical properties are cataloged in public databases.[1][2][3][4] The workflow is designed to systematically assemble a complete structural picture, with each technique providing orthogonal data that corroborates the findings of the others.
The Elucidation Workflow: A Strategic Overview
The structural elucidation process is a logical progression from broad molecular properties to fine atomic-level details. Our approach begins with determining the molecular formula and identifying functional groups, then proceeds to map the precise connectivity of the atomic framework, and culminates in the absolute confirmation of the three-dimensional structure.
Caption: Overall workflow for structural elucidation.
Mass Spectrometry: Confirming the Elemental Composition
Expertise & Causality: The first step is to verify the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass techniques as it provides mass accuracy in the low ppm range, allowing for the confident determination of the elemental formula. We choose Electrospray Ionization (ESI) in positive mode, as the pyridine nitrogen is readily protonated, making it ideal for generating gas-phase ions.
The target molecule is the free base, 3-amino-6-chloropyridine-2-carboxylic acid (C₆H₅ClN₂O₂), as the hydrochloride salt will dissociate in solution. The presence of a chlorine atom provides a highly diagnostic isotopic signature. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (~3:1), we expect to see two molecular ion peaks separated by approximately 2 Da, with a corresponding intensity ratio of 3:1.[5][6] This pattern is a crucial validation point.
Data Presentation: Expected Ions
| Ion | Formula | Calculated m/z ([M+H]⁺) | Isotopic Signature |
| Primary Ion | [C₆H₆³⁵ClN₂O₂]⁺ | 173.0112 | ~75% Relative Abundance |
| Isotope Ion | [C₆H₆³⁷ClN₂O₂]⁺ | 175.0083 | ~25% Relative Abundance |
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL. The acid ensures efficient protonation.
-
Instrumentation: Use a time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 600 L/Hr
-
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform an internal calibration using a known reference standard to ensure high mass accuracy.
-
Analysis: Extract the masses for the molecular ion cluster and compare the measured m/z and isotopic ratio to the theoretical values.
FTIR Spectroscopy: A Fingerprint of Functionality
Expertise & Causality: FTIR spectroscopy provides rapid confirmation of the key functional groups predicted by the proposed structure. This technique is confirmatory rather than definitive for the substitution pattern but is essential for verifying the presence of the carboxylic acid and primary amine moieties. We employ an Attenuated Total Reflectance (ATR) accessory for rapid analysis of the solid sample with minimal preparation.
Data Presentation: Characteristic Vibrational Modes
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Carboxylic Acid (O-H) | 3300 - 2500 (broad) | Stretching |
| Amine (N-H) | 3400 - 3300 (two bands) | Asymmetric & Symmetric Stretching |
| Carboxylic Acid (C=O) | 1720 - 1680 | Stretching |
| Pyridine Ring (C=N, C=C) | 1600 - 1450 | Ring Stretching |
| C-Cl | 800 - 600 | Stretching |
Reference literature suggests that for pyridine carboxylic acids, intramolecular hydrogen bonding can influence band positions.[7][8]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount (1-2 mg) of the dry hydrochloride salt powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
-
-
Analysis: Process the resulting spectrum (ATR correction, baseline correction) and identify the characteristic absorption bands corresponding to the expected functional groups.
NMR Spectroscopy: Mapping the Molecular Skeleton
Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms. A suite of 1D and 2D NMR experiments is required to solve this structure unambiguously. The choice of a deuterated solvent is critical; DMSO-d₆ is ideal as it will solubilize the salt and allow for the observation of exchangeable protons from the amine and carboxylic acid groups.[9]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.
¹H NMR Spectroscopy: Proton Environments
Analysis: The structure has two aromatic protons on the pyridine ring. Given their positions (C4 and C5), they are adjacent and should appear as two distinct doublets due to mutual spin-spin coupling. The amine (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and will likely appear as broad singlets. The hydrochloride will protonate the most basic site, the pyridine nitrogen, and this N-H proton may also be observable.
¹³C NMR Spectroscopy: The Carbon Backbone
Analysis: The molecule has six unique carbon atoms in the pyridine ring, which should result in six distinct signals in the ¹³C spectrum. The carbons directly attached to electronegative atoms (N, Cl, O) will be deshielded and appear at higher chemical shifts (downfield).[10] Carbons C2, C3, and C6, which bear substituents, are quaternary and will typically show weaker signal intensity compared to the protonated carbons (C4, C5).
2D NMR: Connecting the Pieces
Causality: While 1D NMR suggests the components, 2D NMR provides the proof of connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, its primary purpose is to confirm the adjacency of the two aromatic protons by showing a cross-peak between their signals.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly bonded to. It will definitively link the ¹H signals for H4 and H5 to the ¹³C signals for C4 and C5.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for this structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. By analyzing these long-range correlations, we can piece the entire puzzle together, definitively placing the substituents on the correct carbons.[9]
Caption: Key 2D NMR correlations for structural confirmation.
Integrated Analysis:
-
Use HSQC to assign C4 and C5 based on their attached protons (H4, H5).
-
In the HMBC spectrum, look at the correlations from H4. It should correlate to the quaternary carbons C2, C3, and C6.
-
Similarly, H5 will correlate to C3 and C6.
-
The observation of these specific correlations provides undeniable proof of the 3-amino, 6-chloro, 2-carboxylic acid substitution pattern. For example, a correlation from H5 to the carbon bearing the chlorine (C6) confirms the C6 position of the halogen.
Data Presentation: Predicted NMR Data (in DMSO-d₆)
| Nucleus | Predicted δ (ppm) | Multiplicity | Key HMBC Correlations (from H) |
| ¹H NMR | |||
| H4 | 7.0 - 7.5 | d | C2, C3, C5, C6 |
| H5 | 7.8 - 8.2 | d | C3, C4, C6 |
| -NH₂ | 5.0 - 6.0 | br s | C2, C3, C4 |
| -COOH | 12.0 - 14.0 | br s | C2, C3 |
| ¹³C NMR | |||
| C2 | 165 - 170 | Quaternary | |
| C3 | 145 - 150 | Quaternary | |
| C4 | 115 - 120 | CH | |
| C5 | 135 - 140 | CH | |
| C6 | 150 - 155 | Quaternary |
X-ray Crystallography: The Definitive Proof
Trustworthiness: While the combination of MS and advanced NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including bond lengths, angles, and solid-state conformation.[11] It is the gold standard for structural validation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals must be grown. This is often the most challenging step. Slow evaporation of a solvent in which the compound has moderate solubility (e.g., ethanol/water mixtures) is a common starting point.
-
Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. A diffractometer using monochromatic X-ray radiation (e.g., Mo Kα) is used to collect a full sphere of diffraction data as the crystal is rotated.[11][12]
-
Structure Solution & Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final atomic model.
-
Analysis: The final model provides a 3D representation of the molecule, confirming the connectivity and substitution pattern established by NMR with absolute certainty.
Conclusion: A Synthesis of Evidence
The is achieved not by a single technique, but by the logical and systematic integration of multiple, orthogonal analytical methods. The workflow presented in this guide—beginning with HRMS to establish the molecular formula, followed by FTIR to confirm functional groups, and culminating in a suite of advanced NMR experiments to map the atomic connectivity—constitutes a robust, self-validating system. Each piece of data reinforces the others, leading to an unassailable structural assignment. For absolute confirmation, particularly for regulatory filings or patent applications, single-crystal X-ray crystallography serves as the final arbiter. By following this comprehensive strategy, researchers can proceed with full confidence in the identity and integrity of this valuable chemical building block.
References
- 1. This compound | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-6-chloropyridine-2-carboxylic acid | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. CAS#:1112213-20-3 | this compound | Chemsrc [chemsrc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Utilization of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride as a Linker for Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride as a novel linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). While direct literature precedent for this specific molecule in published PROTACs is emerging, its bifunctional nature—possessing a carboxylic acid and an amino group on a semi-rigid pyridine core—presents a compelling scaffold for the rational design of protein degraders. These notes offer a framework for its strategic incorporation, detailing synthetic protocols, design considerations, and methods for the biological evaluation of the resulting degraders.
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-Targeting Chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2]
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4] An optimal linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination of the POI and its subsequent degradation by the proteasome.[5]
Scientific Rationale for Employing this compound
The structural features of this compound offer several potential advantages for its use as a PROTAC linker building block:
-
Bifunctional Handles for Versatile Synthesis: The presence of both a carboxylic acid and an amino group allows for directional and stepwise amide bond formation, enabling the controlled and modular assembly of the final PROTAC molecule.[6]
-
Semi-Rigid Pyridine Core: Unlike flexible alkyl or PEG linkers, the pyridine ring introduces a degree of rigidity.[7] This can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and enhancing degradation potency.[7]
-
Modulation of Physicochemical Properties: The inclusion of a heterocyclic aromatic ring can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility.[8]
-
Synthetic Tractability: As a commercially available building block, it provides a readily accessible starting point for linker synthesis and PROTAC development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆Cl₂N₂O₂ | [4] |
| Molecular Weight | 209.03 g/mol | [4] |
| IUPAC Name | 3-amino-6-chloropyridine-2-carboxylic acid;hydrochloride | [4] |
| CAS Number | 1112213-20-3 | [4] |
Strategic Synthesis of PROTACs using the Pyridine-Based Linker
The synthesis of a PROTAC incorporating this compound can be envisioned through a modular, two-directional approach. The choice of which functional group to react first (the amine or the carboxylic acid) will depend on the available functional handles on the POI and E3 ligase ligands and the overall synthetic strategy.
Below is a generalized, exemplary protocol for the sequential amide coupling reactions.
Visualizing the Synthetic Workflow
Caption: A generalized two-step workflow for PROTAC synthesis.
Detailed Experimental Protocols
Protocol 1: First Amide Coupling (Carboxylic Acid Activation)
This protocol details the coupling of the carboxylic acid moiety of the linker to an amine-functionalized ligand (either for the POI or E3 ligase).
Materials:
-
This compound
-
Amine-functionalized ligand (e.g., pomalidomide derivative, VHL ligand derivative, or POI ligand) (1.0 eq)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)[9]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[9]
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reaction glassware
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to neutralize the hydrochloride salt and the carboxylic acid. Stir for 10 minutes at room temperature.
-
Add HATU (1.2 eq) to the solution and stir for an additional 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized ligand (1.0 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the amine-functionalized ligand to the activated linker mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the mono-conjugated intermediate.
Self-Validation:
-
LC-MS: Monitor the disappearance of the amine-functionalized ligand and the appearance of a new peak corresponding to the mass of the desired product.
-
¹H NMR: Confirm the presence of signals corresponding to both the linker and the coupled ligand.
Protocol 2: Second Amide Coupling (Amine Acylation)
This protocol describes the coupling of the remaining amino group on the linker-ligand intermediate to a second ligand containing a carboxylic acid.
Materials:
-
Purified intermediate from Protocol 1 (1.0 eq)
-
Carboxylic acid-functionalized ligand (e.g., POI ligand or E3 ligase ligand) (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Inert atmosphere
-
Standard reaction glassware
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.1 eq) in anhydrous DMF.
-
Add EDC (1.5 eq) and HOBt (1.5 eq) to the solution and stir for 30 minutes at room temperature to form the active ester.
-
In a separate flask, dissolve the purified intermediate from Protocol 1 (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq).
-
Slowly add the solution of the intermediate to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 7-9).
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve >95% purity for biological testing.
Self-Validation:
-
LC-MS: Confirm the formation of the final PROTAC with the expected molecular weight.
-
HRMS (High-Resolution Mass Spectrometry): Obtain an accurate mass measurement to confirm the elemental composition.
-
¹H and ¹³C NMR: Characterize the final structure and confirm the presence of all components.
Biological Evaluation of the Final PROTAC
Once the purified PROTAC is obtained, a series of biological assays are required to validate its function.
Visualizing the Biological Evaluation Workflow
Caption: Key assays for evaluating PROTAC efficacy.
Protocol 3: Western Blot for Target Protein Degradation
Materials:
-
Relevant cell line expressing the POI
-
Purified PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Quantify total protein concentration using a BCA assay to ensure equal loading.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibodies against the POI and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and quantify band intensity to determine the extent of protein degradation.
Data Analysis:
-
Calculate the percentage of remaining POI relative to the vehicle control, normalized to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Concluding Remarks and Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of novel PROTACs. Its inherent bifunctionality and semi-rigid core provide a unique scaffold for linker design, potentially offering advantages in optimizing ternary complex formation and improving the pharmacological properties of the resulting degraders. The protocols outlined in this guide, based on well-established amide coupling chemistries, provide a robust starting point for researchers to incorporate this linker into their PROTAC development programs. Empirical validation through the synthesis and biological evaluation of a library of PROTACs with varying attachment points and linker lengths will be crucial to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this novel linker.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Armamentarium for Targeted Protein Degradation with Novel Building Blocks
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors.[1][2] This approach utilizes the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3] At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a POI and an E3 ubiquitin ligase.[4][5][6] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]
The efficacy of a PROTAC is critically dependent on its constituent parts: a ligand for the POI, a linker, and a ligand for an E3 ligase.[6] While significant efforts have focused on developing diverse POI ligands and optimizing linkers, the repertoire of widely used E3 ligase ligands has been largely dominated by derivatives of thalidomide and its analogues (immunomodulatory imide drugs or IMiDs), which recruit the Cereblon (CRBN) E3 ligase.[2][4][7] Although effective, these canonical CRBN ligands can present challenges, including inherent instability and the degradation of off-target neosubstrates.[8]
To overcome these limitations and expand the chemical space for TPD, there is a pressing need for novel, non-canonical E3 ligase ligands with improved physicochemical and pharmacological properties. This application note describes the utility of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride as a versatile chemical building block for the synthesis of a new class of CRBN ligands. By moving away from the traditional phthalimide scaffold, this precursor enables the creation of PROTACs with potentially enhanced selectivity, stability, and novel intellectual property positioning.
This guide provides a comprehensive overview of the synthesis of a novel CRBN ligand derived from this compound, its incorporation into a PROTAC, and detailed protocols for the biochemical and cellular characterization of the resulting degrader.
Part 1: Synthesis of a Novel CRBN Ligand and PROTAC
The synthesis of a potent and selective PROTAC begins with the strategic construction of its core components. Here, we outline a representative synthetic route starting from this compound to generate a novel CRBN ligand, which is then coupled to a POI ligand via a suitable linker.
Conceptual Synthetic Workflow
The overall strategy involves a two-stage process: 1) Synthesis of the novel CRBN ligand, and 2) Coupling of the CRBN ligand to the POI ligand-linker fragment.
Protocol 1: Synthesis of Novel Pyridine-Based CRBN Ligand
This protocol describes the amide bond formation between 3-Amino-6-chloropyridine-2-carboxylic acid and 3-aminopiperidine-2,6-dione, the core of many CRBN ligands.[6]
Materials:
-
This compound
-
3-aminopiperidine-2,6-dione hydrochloride[9]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the novel pyridine-based CRBN ligand.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a classic and effective method for activating carboxylic acids to form amide bonds, minimizing side reactions.
-
DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salts and facilitate the coupling reaction without competing in the amide formation.
-
Anhydrous Solvents: The use of anhydrous DMF is crucial as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired product.
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol details the coupling of the newly synthesized CRBN ligand to a pre-functionalized POI ligand bearing a terminal amine on the linker.
Materials:
-
Novel Pyridine-based CRBN Ligand (from Protocol 1)
-
POI Ligand with Linker-Amine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the novel pyridine-based CRBN ligand (1.0 eq) and the POI ligand with a linker-amine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture can be directly purified by reverse-phase HPLC to obtain the final PROTAC molecule.
Causality Behind Experimental Choices:
-
HATU: A highly efficient coupling reagent for forming amide bonds, particularly useful for more challenging couplings where EDC/HOBt might be less effective.
-
Direct Purification by HPLC: For small-scale synthesis typical in early-stage drug discovery, direct purification of the reaction mixture by HPLC is often the most efficient method to obtain a highly pure final compound for biological testing.[10]
Part 2: Biochemical Characterization of the Novel PROTAC
Once the novel PROTAC has been synthesized and purified, its biochemical activity must be validated. The key initial step in the PROTAC mechanism of action is the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12]
Biochemical Characterization Workflow
Protocol 3: Ternary Complex Formation Assay (Fluorescence Polarization)
Fluorescence Polarization (FP) is a widely used technique to measure the binding events in solution, making it suitable for characterizing ternary complex formation.[8][13]
Materials:
-
Purified recombinant POI
-
Purified recombinant CRBN/DDB1 complex
-
Fluorescently labeled tracer ligand for the POI
-
Novel PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well black plates
Procedure:
-
Binary Binding (PROTAC to CRBN):
-
In a 384-well plate, add a fixed concentration of a fluorescently labeled CRBN ligand (e.g., FAM-pomalidomide).
-
Add increasing concentrations of the novel PROTAC.
-
Add a fixed concentration of the CRBN/DDB1 complex.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand and binding of the novel PROTAC.
-
-
Ternary Complex Formation:
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled tracer for the POI.
-
Add a fixed, saturating concentration of the novel PROTAC.
-
Add increasing concentrations of the CRBN/DDB1 complex.
-
Add a fixed concentration of the POI.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization. An increase in polarization indicates the formation of the larger ternary complex.
-
Data Analysis: The data can be fitted to binding curves to determine the dissociation constants (Kd) for binary and ternary complexes. The cooperativity (α) of ternary complex formation can also be calculated.
| Parameter | Description | Example Value |
| Kd (PROTAC-CRBN) | Binary binding affinity of the PROTAC to CRBN. | 150 nM |
| Kd (PROTAC-POI) | Binary binding affinity of the PROTAC to the POI. | 80 nM |
| Kd (Ternary Complex) | Apparent binding affinity in the ternary complex. | 25 nM |
| Cooperativity (α) | A measure of how the binding of one protein influences the binding of the other. α > 1 indicates positive cooperativity. | 3.2 |
Causality Behind Experimental Choices:
-
FP Principle: This method is based on the principle that larger molecules (like a protein-ligand complex) tumble slower in solution, resulting in higher polarization of emitted light compared to smaller, free-floating fluorescent ligands.[8]
-
Competitive Binding: For assessing the binding to CRBN, a competitive format is often used as it may be challenging to directly label the novel PROTAC without affecting its binding properties.
Part 3: Cellular Characterization of the Novel PROTAC
The ultimate test of a PROTAC's utility is its ability to induce the degradation of the target protein within a cellular context.[1] This involves assessing both the extent and concentration-dependence of protein degradation.
Cellular Characterization Workflow
Protocol 4: Cellular Protein Degradation Analysis by Western Blot
Western blotting is a fundamental technique to visualize and semi-quantitatively assess the degradation of a target protein.[3][14]
Materials:
-
Cancer cell line expressing the POI
-
Novel PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors[15][16]
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the novel PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Capture the signal using a digital imager.
-
Re-probing: Strip the membrane and re-probe with an antibody against a loading control to confirm equal protein loading.
Data Analysis: The intensity of the bands corresponding to the POI can be quantified using image analysis software and normalized to the loading control. This provides a semi-quantitative measure of protein degradation.
Causality Behind Experimental Choices:
-
Dose-Response: Treating cells with a range of PROTAC concentrations is essential to determine the potency (DC50) and efficacy (Dmax) of the degrader.
-
Loading Control: Using a loading control is critical to ensure that any observed decrease in the POI signal is due to degradation and not variations in the amount of protein loaded onto the gel.[3]
-
Protease/Phosphatase Inhibitors: These are crucial to prevent the degradation of proteins by endogenous proteases and changes in phosphorylation state after cell lysis, ensuring the integrity of the protein samples.[15][16]
Protocol 5: Quantitative Protein Degradation by LC-MS
For a more precise and high-throughput quantification of protein degradation, liquid chromatography-mass spectrometry (LC-MS)-based proteomics is the gold standard.
Materials:
-
Cell lysates from PROTAC-treated and control cells (from Protocol 4)
-
Trypsin for protein digestion
-
C18 columns for peptide desalting
-
High-resolution mass spectrometer coupled with a nano-LC system
-
Label-free quantification software
Procedure:
-
Sample Preparation:
-
Take equal amounts of protein from each cell lysate.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Desalt the resulting peptide mixtures using C18 columns.
-
-
LC-MS/MS Analysis:
-
Inject the peptide samples into the nano-LC system for separation.
-
Analyze the eluting peptides by the mass spectrometer in data-dependent acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a label-free quantification software (e.g., MaxQuant).
-
Identify and quantify the peptides corresponding to the POI across all samples.
-
Normalize the abundance of the POI to the total protein amount or a set of housekeeping proteins.
-
Data Analysis: The abundance of the POI in the PROTAC-treated samples is compared to the vehicle-treated control to calculate the percentage of degradation. These values are then used to determine the DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum percentage of degradation).
| Parameter | Description | Example Value |
| DC50 | Half-maximal degradation concentration; a measure of potency. | 15 nM |
| Dmax | Maximum percentage of degradation; a measure of efficacy. | >95% |
Causality Behind Experimental Choices:
-
Bottom-Up Proteomics: This approach, where proteins are digested into peptides before analysis, allows for more accurate and robust quantification compared to analyzing intact proteins.
-
Label-Free Quantification: This method avoids the use of expensive isotopic labels and allows for the comparison of a large number of samples, making it suitable for dose-response experiments.[9]
Conclusion
This compound represents a valuable starting material for the development of novel CRBN ligands, enabling the expansion of the chemical toolbox for targeted protein degradation. By moving beyond the traditional IMiD-based scaffolds, researchers can explore new chemical space to create PROTACs with potentially superior properties. The protocols outlined in this application note provide a comprehensive framework for the synthesis and rigorous characterization of such novel degraders, from initial biochemical validation of the ternary complex formation to the quantitative assessment of protein degradation in a cellular context. This systematic approach is crucial for advancing the development of the next generation of TPD therapeutics.
References
- 1. Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-6-chloropyridine-2-carboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. grant.rscf.ru [grant.rscf.ru]
- 4. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same - Google Patents [patents.google.com]
- 10. bridgeorganics.com [bridgeorganics.com]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Amino-6-chloropyridine-2-carboxylic acid | C6H5ClN2O2 | CID 53393434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US7208157B2 - Proteolysis targeting chimeric pharmaceutical - Google Patents [patents.google.com]
- 14. CAS#:1112213-20-3 | this compound | Chemsrc [chemsrc.com]
- 15. 3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CN101906068B - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of E3 Ligase Ligands Using Pyridine Derivatives
Introduction: The Convergence of Pyridine Chemistry and Targeted Protein Degradation
The field of chemical biology has been revolutionized by the advent of Targeted Protein Degradation (TPD), a powerful strategy that utilizes the cell's own machinery to eliminate disease-causing proteins.[1][2] This approach commonly employs Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[4][5] The success of any PROTAC is fundamentally dependent on the quality and characteristics of its constituent ligands, particularly the E3 ligase ligand.[6][7]
Within the vast chemical space available for ligand design, pyridine and its derivatives have emerged as a cornerstone in modern medicinal chemistry.[8][9] The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a "privileged structure" found in thousands of clinically relevant molecules.[8][10] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it an exceptionally valuable motif in drug design.[11][12] In the context of TPD, the incorporation of pyridine moieties into E3 ligase ligands can significantly enhance critical properties such as binding affinity, cell permeability, and solubility, thereby improving the overall efficacy of the resulting degrader molecule.[4][13]
This guide provides a detailed technical overview and step-by-step protocols for the synthesis of pyridine-based E3 ligase ligands, with a focus on ligands targeting the von Hippel-Lindau (VHL) E3 ligase, one of the most widely utilized ligases in PROTAC development.[14][15][16] It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the strategic advantages of pyridine chemistry in the design and synthesis of novel protein degraders.
The Strategic Advantage of the Pyridine Scaffold in E3 Ligase Ligand Design
The pyridine ring is more than just a structural component; it is a functional powerhouse that imparts several desirable physicochemical properties to a molecule.[9] Its strategic incorporation into E3 ligase ligands is a deliberate choice driven by established medicinal chemistry principles.
-
Enhanced Solubility and Permeability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving interactions with aqueous environments and potentially enhancing solubility. Furthermore, strategic placement of pyridine motifs can modulate a molecule's polar surface area (PSA) and lipophilicity, which are critical factors for achieving good cell permeability—a common challenge for the large, complex structures of PROTACs.[4][17][18]
-
Metabolic Stability: The aromatic nature of the pyridine ring often confers greater resistance to metabolic degradation by cytochrome P450 enzymes compared to more labile aliphatic structures. This can lead to an improved pharmacokinetic profile and a longer half-life in vivo.[17]
-
Structural Rigidity and Vectorial Control: Incorporating the pyridine ring into linker structures or as a core component of the ligand itself can introduce a degree of rigidity.[17] This controlled conformation can be crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[17] The position of the nitrogen atom also provides a defined vector for attaching linkers, allowing for precise control over the orientation of the two ends of the PROTAC molecule.
-
Synthetic Tractability: Pyridine chemistry is well-established, offering a vast toolkit of reliable and high-yielding reactions for its synthesis and functionalization.[19] This allows for the efficient generation of diverse ligand libraries for structure-activity relationship (SAR) studies.
Visualizing the PROTAC Mechanism
To understand the critical role of the E3 ligase ligand, it is essential to visualize the overall mechanism of action for a PROTAC.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of 3-Amino-6-chloropyridine-2-carboxylic Acid into Peptide Chains
Abstract
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as potency, stability, and cell permeability. This guide provides a comprehensive protocol for the successful incorporation of 3-Amino-6-chloropyridine-2-carboxylic acid, a sterically hindered and electronically modulated building block, into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). We delve into the unique challenges presented by this moiety, offering expert insights into overcoming them through optimized protecting group strategies, selection of high-efficiency coupling reagents, and refined reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide modification toolkit.
Introduction: The Rationale for Pyridine-Containing Peptidomimetics
Peptides are highly specific and potent signaling molecules, but their therapeutic potential can be limited by poor metabolic stability and conformational flexibility. The introduction of non-natural amino acids, particularly those containing heterocyclic scaffolds like 3-Amino-6-chloropyridine-2-carboxylic acid, addresses these limitations. The rigid pyridine ring can enforce specific backbone torsions, locking the peptide into a bioactive conformation. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, while the chloro-substituent can modulate electronic properties and participate in halogen bonding, potentially leading to novel and enhanced binding interactions with biological targets.[1][2]
However, the very features that make this building block attractive also present significant synthetic challenges. The substitution pattern on the pyridine ring results in substantial steric hindrance around the reactive carboxylic acid and amino groups, which can severely impede the efficiency of peptide bond formation.[3][4] This guide provides a detailed framework for navigating these synthetic hurdles.
Core Challenges & Strategic Considerations
Successful incorporation of 3-Amino-6-chloropyridine-2-carboxylic acid hinges on a clear understanding of its unique chemical nature and the implementation of strategies to mitigate the resulting difficulties.
-
Steric Hindrance: The ortho-amino and ortho-carboxylic acid groups, combined with the chloro-substituent at the 6-position, create a crowded environment. This bulkiness can prevent the activated carboxyl group from approaching the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.[4]
-
Protecting Group Strategy: A standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection scheme is recommended.[5][6] The α-amino group of the pyridine amino acid must be protected with an Fmoc group to allow for its selective removal during chain elongation without affecting acid-labile side-chain protecting groups.[7]
-
Coupling Reagent Selection: Standard carbodiimide activators like DCC or DIC are often inefficient for coupling sterically hindered amino acids.[3][8] More potent coupling reagents are required to achieve high yields. Urionium/aminium salts such as HATU, HBTU, or COMU are highly effective as they rapidly form activated esters (e.g., OAt or Oxyma esters) that are less prone to side reactions and more reactive towards hindered amines.[9]
-
Reaction Kinetics: Due to steric hindrance, extended reaction times and/or elevated temperatures are often necessary to drive the coupling to completion. Microwave-assisted SPPS can be particularly advantageous, as it accelerates reaction rates and can significantly improve coupling efficiency for difficult sequences.[4][10]
Experimental Workflow: SPPS Incorporation
The following section outlines a detailed, step-by-step protocol for incorporating Fmoc-3-amino-6-chloropyridine-2-carboxylic acid into a peptide sequence using an automated or manual synthesizer.
Caption: Workflow for incorporating 3-Amino-6-chloropyridine-2-carboxylic acid via SPPS.
Protocol Steps:
-
Resin Preparation:
-
Choose a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).[11]
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.
-
-
Peptide Chain Elongation (Pre-incorporation):
-
Synthesize the peptide sequence C-terminal to the desired incorporation site using standard Fmoc-SPPS cycles.[12] Each cycle consists of:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).[13]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Coupling: Couple the next standard Fmoc-amino acid using a suitable activator (e.g., HCTU/DIPEA) for 30-60 minutes.
-
Washing: Wash the resin with DMF.
-
-
-
Incorporation of Fmoc-3-amino-6-chloropyridine-2-carboxylic acid:
-
Perform a final Fmoc deprotection step to expose the N-terminal amine of the growing peptide chain.
-
Activation Solution: In a separate vial, prepare the activation mixture. For a 0.1 mmol synthesis scale:
-
Dissolve Fmoc-3-amino-6-chloropyridine-2-carboxylic acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction: Add the activation solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling to proceed for 2-4 hours at room temperature. For particularly difficult couplings, overnight reaction or microwave heating (e.g., 30 minutes at 75°C) may be required.[4]
-
Monitoring: After the coupling, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is recommended using a fresh activation solution.
-
-
Peptide Chain Elongation (Post-incorporation):
-
Once the incorporation is complete, wash the resin thoroughly with DMF.
-
Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.
-
-
Cleavage and Global Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common choice is Reagent K: Trifluoroacetic acid (TFA) / H₂O / phenol / thioanisole / 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[10]
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL conical tube filled with cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).
-
Data Summary: Recommended Coupling Conditions
The choice of reagents is critical for successfully navigating the steric challenges of this unnatural amino acid. The table below summarizes recommended conditions.
| Parameter | Recommendation | Rationale & Citation |
| Coupling Reagent | HATU or COMU | Highly efficient uronium/aminium salts that generate reactive activated esters, ideal for sterically hindered couplings. COMU offers a safer, non-explosive alternative to HATU.[8][9] |
| Additive | Included in HATU (HOAt) or COMU (Oxyma) | The additives accelerate the reaction and suppress racemization of the preceding amino acid residue.[3] |
| Base | DIPEA or 2,4,6-Collidine | Non-nucleophilic bases required to activate the coupling reagent and neutralize the protonated N-terminus. Collidine is less nucleophilic and can be advantageous in some cases. |
| Solvent | DMF or NMP | Standard polar aprotic solvents for SPPS that effectively solvate the peptide chain and reagents. |
| Stoichiometry | 4-5 eq. Amino Acid, 3.9-4.9 eq. Coupling Reagent, 8-10 eq. Base | A significant excess of reagents is used to drive the reaction to completion against the high activation energy barrier caused by steric hindrance. |
| Reaction Time | 2-4 hours (Room Temp) or 20-40 min (Microwave at 75°C) | Extended time or energy input is necessary to achieve high coupling efficiency.[4] |
| Monitoring | Kaiser Test (for primary amines) | Essential for confirming the completion of the coupling step before proceeding to the next cycle. |
Conclusion
The incorporation of 3-Amino-6-chloropyridine-2-carboxylic acid into peptides, while challenging, is readily achievable with an optimized synthetic strategy. By employing potent coupling reagents like HATU or COMU, extending reaction times or utilizing microwave energy, and carefully monitoring reaction completion, researchers can successfully synthesize novel pyridine-containing peptides. These advanced peptidomimetics hold significant promise for the development of next-generation therapeutics with tailored pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 9. bachem.com [bachem.com]
- 10. US20170226152A1 - Solid phase peptide synthesis - Google Patents [patents.google.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ejbiotechnology.info [ejbiotechnology.info]
Application Note: A Robust HPLC Purification Method for 3-Amino-6-chloropyridine-2-carboxylic Acid Derivatives
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of 3-amino-6-chloropyridine-2-carboxylic acid and its derivatives. These compounds are pivotal intermediates in pharmaceutical synthesis.[1][2] The described method utilizes reverse-phase chromatography, providing high resolution and purity suitable for drug development and scientific research. This guide offers a comprehensive protocol, explains the scientific rationale behind the methodological choices, and presents a framework for adapting the method to various derivatives.
Introduction
3-Amino-6-chloropyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. The purity of such intermediates is critical, as impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful technique for the analysis and purification of these compounds.[3] This document provides a detailed protocol for the purification of the target molecule and its analogues, focusing on the principles of reverse-phase HPLC.
The target molecule is a polar, ionizable compound, and its chemical properties, including a predicted pKa of approximately 4.01, dictate the choice of chromatographic conditions.[1][4] The presence of amino and carboxylic acid groups makes the molecule's retention sensitive to the pH of the mobile phase.[5][6]
Chromatographic Principles and Method Development
The selection of an appropriate HPLC method is governed by the physicochemical properties of the analyte. For polar aromatic compounds like 3-amino-6-chloropyridine-2-carboxylic acid, reverse-phase HPLC is the most common and effective technique.[7][8][9]
The Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecyl) bonded silica column is chosen for its hydrophobic nature, which provides effective retention of moderately polar aromatic compounds.[3][8] The non-polar stationary phase interacts with the non-polar regions of the analyte.[9]
-
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound.[8][9] The precise ratio of aqueous to organic solvent is a critical parameter for controlling retention time and resolution.[5]
-
pH Control: Due to the presence of ionizable amino and carboxylic acid groups, the pH of the mobile phase is crucial.[5][6] An acidic mobile phase (e.g., using formic or phosphoric acid) ensures that the carboxylic acid group is protonated (less polar) and the amino group is protonated (more polar), leading to consistent retention and improved peak shape.[10][11]
-
Detection: The aromatic nature of the pyridine ring allows for sensitive detection using a UV detector. A wavelength of 254 nm or a diode array detector (DAD) scanning across a range (e.g., 220-400 nm) can be employed for optimal detection.[3][12]
Experimental Protocol
This protocol provides a starting point for the purification of 3-amino-6-chloropyridine-2-carboxylic acid. Optimization may be necessary for different derivatives.
Materials and Instrumentation:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or DAD detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is recommended for preparative scale. For analytical scale, a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is suitable.[3][12]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Additives: Formic acid or phosphoric acid.
-
Sample: Crude 3-amino-6-chloropyridine-2-carboxylic acid derivative dissolved in a suitable solvent (e.g., a mixture of mobile phase components).
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of approximately 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 25 °C[12] |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 1-5 mL (dependent on concentration and column capacity) |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
Post-Purification Processing:
-
Collect the fractions containing the purified compound based on the chromatogram.
-
Combine the desired fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical considerations for method development.
Caption: Experimental workflow for HPLC purification.
Caption: Logic for HPLC method development.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the purification of 3-amino-6-chloropyridine-2-carboxylic acid and its derivatives. By understanding the fundamental principles of reverse-phase chromatography and the influence of key parameters such as stationary phase, mobile phase composition, and pH, researchers can achieve high levels of purity essential for pharmaceutical research and development. The provided protocol serves as a robust starting point that can be further optimized to meet the specific requirements of various derivatives.
References
- 1. 3-Amino-6-chloropyridine-2-carboxylic acid CAS#: 866807-27-4 [m.chemicalbook.com]
- 2. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Amino-6-chloropyridine-2-carboxylic acid | 866807-27-4 [m.chemicalbook.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. labtech.tn [labtech.tn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. helixchrom.com [helixchrom.com]
- 11. helixchrom.com [helixchrom.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: NMR Characterization of Products from 3-Amino-6-chloropyridine-2-carboxylic acid Reactions
Introduction
3-Amino-6-chloropyridine-2-carboxylic acid and its derivatives are pivotal structural motifs in modern medicinal chemistry and drug development. Their prevalence in a wide array of biologically active compounds necessitates robust and unequivocal methods for their structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous elucidation of molecular structures in solution.[1][2] This application note provides a comprehensive guide to the NMR characterization of reaction products originating from 3-amino-6-chloropyridine-2-carboxylic acid, offering detailed protocols and expert insights for researchers, scientists, and professionals in the field of drug development.
The strategic placement of amino, chloro, and carboxylic acid functionalities on the pyridine ring renders this scaffold a versatile building block for combinatorial chemistry and targeted synthesis. However, the electronic effects of these substituents can lead to complex and sometimes overlapping signals in NMR spectra, demanding a multi-faceted analytical approach.[3][4] This guide will delve into the practical application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to overcome these challenges and achieve complete structural assignment.
The Logic of NMR in Structural Elucidation of Substituted Pyridines
The structural confirmation of reaction products derived from 3-amino-6-chloropyridine-2-carboxylic acid hinges on a systematic and logical application of various NMR experiments. The inherent complexity of substituted heterocyclic systems requires more than just a simple ¹H NMR spectrum.[5] A combination of 1D and 2D techniques is essential to piece together the molecular puzzle.
The Causality Behind Experimental Choices:
-
¹H NMR - The Starting Point: This initial experiment provides crucial information about the number of different proton environments, their chemical shifts (which are influenced by the electronic environment), and their coupling patterns (which reveal adjacent protons). For substituted pyridines, the aromatic region is of primary interest.
-
¹³C NMR - Carbon Framework: A ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the carbon atoms are highly sensitive to the nature of the substituents on the pyridine ring.
-
DEPT-135 - Differentiating Carbon Types: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, will show CH and CH₃ signals pointing in one direction and CH₂ signals in the opposite direction, while quaternary carbons are absent.
-
COSY - Mapping Proton-Proton Correlations: Correlation Spectroscopy (COSY) is a 2D experiment that identifies protons that are coupled to each other, typically through two or three bonds.[6] This is instrumental in tracing out the connectivity of proton spin systems within the molecule.
-
HSQC/HMQC - Direct Carbon-Proton Connectivity: Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate each proton with the carbon atom to which it is directly attached (a one-bond correlation).[7] This is a powerful tool for assigning the protonated carbons in the pyridine ring and any attached side chains.
-
HMBC - Unveiling the Long-Range Connections: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for elucidating the complete structure of novel compounds.[7] It reveals correlations between protons and carbons that are separated by two or three bonds. This allows for the assignment of quaternary (non-protonated) carbons, such as the carboxylic acid carbon and the carbons bearing the amino and chloro substituents, and for connecting different fragments of the molecule.
Visualizing the NMR Workflow:
The following diagram illustrates a logical workflow for the structural elucidation of a reaction product derived from 3-amino-6-chloropyridine-2-carboxylic acid using a suite of NMR experiments.
Caption: A logical workflow for structural elucidation using NMR.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified reaction product.
-
Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). DMSO-d₆ is often advantageous for observing exchangeable protons like those in -NH₂ and -COOH groups.[6]
-
Dissolution: Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Internal Standard: If the deuterated solvent does not contain an internal standard, a small amount of tetramethylsilane (TMS) can be added (typically a drop of a 1% solution in the deuterated solvent).
NMR Data Acquisition
The following are general acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay: 2 seconds.
DEPT-135
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Generally run with standard spectrometer parameters.
COSY
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').
-
Data Points: 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
-
Number of Scans per Increment: 2-8.
HSQC
-
Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
Spectral Widths: Calibrated to the ¹H and ¹³C spectral ranges.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz.
HMBC
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Long-Range Coupling Delay: Optimized for a long-range coupling of 8-10 Hz. This is a critical parameter for observing 2- and 3-bond correlations.
Data Analysis and Interpretation: A Hypothetical Case Study
Let's consider a hypothetical reaction where 3-amino-6-chloropyridine-2-carboxylic acid is reacted with an alkylating agent, resulting in the esterification of the carboxylic acid and N-alkylation of the amino group.
Hypothetical Product Structure:
Expected NMR Spectral Features:
¹H NMR Analysis
-
Pyridine Ring Protons: Two doublets in the aromatic region, corresponding to the two remaining protons on the pyridine ring. Their chemical shifts will be influenced by the substituents.
-
-NH Proton: A broad singlet or a triplet (if coupled to adjacent protons on R') that may exchange with D₂O.
-
-COOR Protons: Signals corresponding to the R group of the ester. For example, an ethyl ester would show a quartet and a triplet.
-
-N(H)R' Protons: Signals corresponding to the R' group on the nitrogen.
¹³C NMR and DEPT-135 Analysis
-
Pyridine Ring Carbons: Six signals are expected for the pyridine ring carbons. The DEPT-135 spectrum will show two positive signals for the CH carbons.
-
Carbonyl Carbon: A signal in the downfield region (typically 160-175 ppm) corresponding to the ester carbonyl carbon. This will be a quaternary carbon and absent in the DEPT-135 spectrum.
-
-COOR Carbons: Signals for the carbons of the R group.
-
-N(H)R' Carbons: Signals for the carbons of the R' group.
2D NMR Analysis: Connecting the Pieces
-
COSY: A cross-peak between the two pyridine ring protons will confirm their adjacency.
-
HSQC: Will directly link each pyridine ring proton to its attached carbon. It will also correlate the protons of the R and R' groups to their respective carbons.
-
HMBC: This is the key to confirming the overall structure.
-
The protons of the R group (e.g., the -CH₂- of an ethyl ester) will show a correlation to the ester carbonyl carbon.
-
The protons of the R' group will show correlations to the pyridine ring carbons, confirming the N-alkylation.
-
The pyridine ring protons will show long-range correlations to other carbons in the ring, helping to definitively assign their positions.
-
Tabulated NMR Data for a Hypothetical Product
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyridine H-4 | ~7.8 (d) | ~138 (CH) | C-2, C-5, C-6 |
| Pyridine H-5 | ~7.2 (d) | ~120 (CH) | C-3, C-4, C-6 |
| -NH | ~5.5 (br s) | - | C-3 |
| -COOCH₂CH₃ | ~4.3 (q) | ~62 (CH₂) | Ester C=O, Pyridine C-2 |
| -COOCH₂CH₃ | ~1.3 (t) | ~14 (CH₃) | -COOCH₂- |
| -NHCH₂CH₃ | ~3.5 (q) | ~45 (CH₂) | Pyridine C-3 |
| -NHCH₂CH₃ | ~1.2 (t) | ~15 (CH₃) | -NHCH₂- |
| Pyridine C-2 | - | ~150 (C) | - |
| Pyridine C-3 | - | ~145 (C) | - |
| Pyridine C-6 | - | ~155 (C) | - |
| Ester C=O | - | ~168 (C) | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific nature of the R and R' groups.
Visualizing Key HMBC Correlations
The following diagram highlights some of the critical HMBC correlations for the unambiguous assignment of the hypothetical product.
Caption: Key HMBC correlations for structural confirmation.
Conclusion
The structural elucidation of reaction products derived from 3-amino-6-chloropyridine-2-carboxylic acid is a critical step in the drug discovery and development pipeline. A systematic and logical approach employing a combination of 1D and 2D NMR techniques is indispensable for unambiguous characterization. By understanding the principles behind each experiment and following a structured workflow, researchers can confidently determine the structures of novel compounds, paving the way for further biological evaluation. This application note provides a foundational framework and practical protocols to aid scientists in this essential analytical endeavor.
References
- 1. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
3-Amino-6-chloropyridine-2-carboxylic acid and its hydrochloride salt are pivotal intermediates in the synthesis of a range of pharmaceutically active compounds and agrochemicals. The specific arrangement of the amino, chloro, and carboxylic acid functionalities on the pyridine ring provides a versatile scaffold for the construction of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and further reactions in large-scale production environments.
This document provides a comprehensive guide to a feasible large-scale synthesis of this compound, drawing upon established chemical principles for pyridine derivatives. The proposed synthetic route is designed for scalability, efficiency, and control of critical process parameters.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in a multi-step process. A logical and industrially viable route commences with a readily available dichlorinated pyridine precursor, which undergoes sequential functional group transformations. The proposed pathway involves three key stages:
-
Selective Nitration: Introduction of a nitro group at the 3-position of a 2,6-dichloropyridine starting material.
-
Reduction of the Nitro Group: Conversion of the 3-nitro group to the desired 3-amino functionality.
-
Hydrolysis and Salt Formation: Transformation of a precursor group at the 2-position into a carboxylic acid, followed by the formation of the hydrochloride salt.
This pathway is advantageous as it utilizes common industrial reagents and transformations, with a strong potential for process optimization and high yields.
PART 1: Synthesis of 2,6-dichloro-3-nitropyridine (Intermediate 1)
The initial step focuses on the regioselective nitration of 2,6-dichloropyridine. The presence of two chlorine atoms deactivates the pyridine ring, necessitating strong nitrating conditions. The nitro group is directed to the 3-position due to the electronic effects of the chloro substituents.
Experimental Protocol: Nitration of 2,6-Dichloropyridine
-
Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet is charged with concentrated sulfuric acid.
-
Cooling: The sulfuric acid is cooled to 0-5 °C with constant stirring.
-
Addition of Starting Material: 2,6-Dichloropyridine is added portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Addition of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise from the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 0-10 °C.
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 60-70 °C for 4-6 hours. Reaction progress is monitored by HPLC or TLC.
-
Quenching: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield 2,6-dichloro-3-nitropyridine.
Causality Behind Experimental Choices:
-
The use of a strong acid mixture (sulfuric and nitric acid) is essential to achieve nitration on the electron-deficient dichloropyridine ring.[1]
-
Controlling the temperature during the addition of the nitrating agent is critical to prevent runaway reactions and the formation of byproducts.
-
Quenching the reaction on ice facilitates the precipitation of the product, which has low solubility in aqueous media.
PART 2: Synthesis of 3-Amino-2,6-dichloropyridine (Intermediate 2)
The second stage involves the reduction of the nitro group of 2,6-dichloro-3-nitropyridine to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.
Experimental Protocol: Reduction of 2,6-dichloro-3-nitropyridine
-
Reactor Setup: A hydrogenation reactor is charged with 2,6-dichloro-3-nitropyridine and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: A palladium on carbon catalyst (5-10% Pd/C) is added to the mixture.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (30-40 °C).
-
Monitoring: The reaction is monitored by the uptake of hydrogen and confirmed by HPLC or TLC analysis for the disappearance of the starting material.
-
Filtration: Upon completion, the reactor is depressurized, and the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield crude 3-Amino-2,6-dichloropyridine, which can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[2][3]
-
The use of a pressurized hydrogen atmosphere ensures a sufficient supply of the reducing agent for the reaction to proceed to completion.
-
Filtration through celite is a standard procedure to safely and effectively remove the pyrophoric palladium catalyst.
PART 3: Synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid
This part of the synthesis can be approached via a cyanopyridine intermediate. This involves the conversion of the 2-chloro substituent to a cyano group, followed by hydrolysis.
Step 3a: Synthesis of 3-Amino-6-chloropyridine-2-carbonitrile (Intermediate 3)
This step involves a nucleophilic substitution of the chlorine atom at the 2-position with a cyanide group.
-
Reactor Setup: A reactor is charged with 3-Amino-2,6-dichloropyridine, a cyanide source such as sodium or potassium cyanide, and a suitable solvent like DMSO or DMF.
-
Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) can be added to facilitate the reaction.
-
Reaction: The mixture is heated to 120-140 °C for several hours. The reaction is monitored by HPLC for the consumption of the starting material.
-
Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield 3-Amino-6-chloropyridine-2-carbonitrile.
Step 3b: Hydrolysis of 3-Amino-6-chloropyridine-2-carbonitrile
The final step in the formation of the free base is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under acidic or basic conditions.
-
Reactor Setup: A reactor is charged with 3-Amino-6-chloropyridine-2-carbonitrile and a concentrated aqueous acid (e.g., sulfuric acid or hydrochloric acid) or a strong base solution (e.g., sodium hydroxide).
-
Reaction: The mixture is heated to reflux for several hours until the hydrolysis is complete, as monitored by HPLC.[4][5]
-
Isolation (Acid Hydrolysis): The reaction mixture is cooled and neutralized with a base (e.g., NaOH) to precipitate the product. The solid is filtered, washed with water, and dried.
-
Isolation (Base Hydrolysis): The reaction mixture is cooled and acidified with an acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and dried.
PART 4: Formation of this compound
The final step is the conversion of the free base to its hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: The dry 3-Amino-6-chloropyridine-2-carboxylic acid is suspended in a suitable solvent such as isopropanol or ethanol.
-
Acidification: A solution of hydrochloric acid in isopropanol or gaseous hydrogen chloride is added to the suspension with stirring.
-
Precipitation: The hydrochloride salt typically precipitates out of the solution. The mixture may be stirred at room temperature for a few hours to ensure complete precipitation.
-
Isolation and Drying: The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) | Key Process Parameters |
| 1 | 2,6-Dichloropyridine | 2,6-dichloro-3-nitropyridine | 80-90 | >95 | Temperature control (0-10 °C) during nitration |
| 2 | 2,6-dichloro-3-nitropyridine | 3-Amino-2,6-dichloropyridine | 90-98 | >97 | Hydrogen pressure (50-100 psi), Catalyst loading |
| 3a | 3-Amino-2,6-dichloropyridine | 3-Amino-6-chloropyridine-2-carbonitrile | 70-85 | >95 | Temperature (120-140 °C), Catalyst selection |
| 3b | 3-Amino-6-chloropyridine-2-carbonitrile | 3-Amino-6-chloropyridine-2-carboxylic acid | 85-95 | >98 | Reflux temperature, Reaction time |
| 4 | 3-Amino-6-chloropyridine-2-carboxylic acid | This compound | >95 | >99 | Stoichiometry of HCl, Solvent choice |
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Safety and Handling
General Precautions:
-
All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[6]
-
A thorough risk assessment should be performed before commencing any of the described procedures.
Specific Hazards:
-
Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Cyanides: Sodium and potassium cyanide are highly toxic. Avoid contact with skin and inhalation of dust. In case of contact with acids, highly toxic hydrogen cyanide gas is evolved.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel.
-
Palladium on Carbon: The catalyst can be pyrophoric, especially after filtration when it is dry. Handle the wet catalyst and dispose of it according to safety guidelines.
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Conclusion
The presented application note outlines a robust and scalable synthetic strategy for the production of this compound. By carefully controlling the reaction conditions and implementing appropriate safety measures, this protocol can be effectively employed in a research or industrial setting to produce this valuable chemical intermediate with high yield and purity. The detailed explanation of the rationale behind each step provides a solid foundation for process optimization and troubleshooting.
References
- 1. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 2. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Strategic Use of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride in the Synthesis of Advanced Kinase Inhibitors
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 3-amino-6-chloropyridine-2-carboxylic acid hydrochloride, a pivotal building block in the development of contemporary kinase inhibitors. We will delve into the chemical rationale behind its application, present detailed protocols for its incorporation into advanced heterocyclic scaffolds, and offer expert insights into reaction optimization and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of targeted therapeutics.
Introduction: The Versatility of the Aminopyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a multitude of FDA-approved drugs.[1] In the realm of kinase inhibitor discovery, the strategic functionalization of the pyridine core allows for precise interactions within the ATP-binding pocket of various kinases.[2] this compound emerges as a particularly valuable starting material due to its trifunctional nature: an amino group for amide bond formation, a carboxylic acid for further coupling or cyclization reactions, and a reactive chlorine atom amenable to nucleophilic substitution. This trifecta of reactive sites provides a robust platform for the construction of complex molecular architectures with desirable pharmacological profiles.
Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and the demand for novel, selective, and potent inhibitors remains high.[3][4] The strategic use of versatile building blocks like this compound is paramount in accelerating the discovery and development of next-generation kinase inhibitors.
Mechanistic Insights and Strategic Considerations
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The carboxylic acid and amino group are poised for intramolecular and intermolecular reactions, most notably amide bond formation, which is a cornerstone of many kinase inhibitor scaffolds. The chlorine atom at the 6-position can be displaced by various nucleophiles, allowing for the introduction of diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties.
Amide Bond Formation: The Gateway to Kinase Scaffolds
The formation of an amide bond between the 3-amino group and a suitable carboxylic acid, or between the 2-carboxylic acid and an amine, is a frequent initial step in the synthesis of kinase inhibitors. This reaction is typically mediated by a coupling reagent to activate the carboxylic acid.[5][6][7]
Key Coupling Reagents and Considerations:
| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC/HOBt | HOBt or NHS | DIPEA, Et₃N | DMF, DCM | 12-16 hours | 60-95% | Water-soluble byproducts, mild conditions | Racemization (minimized by HOBt) |
| HATU | None | DIPEA, Et₃N | DMF, DCM | 4-6 hours | 70-98% | High efficiency, low racemization | Cost |
| PyBOP | None | DIPEA, Et₃N | DMF, DCM | 12-16 hours | 65-95% | Effective for hindered substrates | Phosphonium byproducts |
Data compiled from established amide coupling protocols.[5][8][9]
The choice of coupling reagent is critical and depends on the specific substrates and desired reaction outcomes. For instance, HATU is often preferred for its high efficiency and ability to minimize racemization, a crucial factor when dealing with chiral molecules.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the utilization of this compound in the synthesis of a key pyridopyrimidinone scaffold, a common core in many kinase inhibitors.[4][10][11]
Protocol 1: Amide Coupling of 3-Amino-6-chloropyridine-2-carboxylic acid with a Substituted Aniline
This protocol details a general procedure for the amide bond formation between the carboxylic acid of the title compound and a representative aniline derivative using HATU as the coupling agent.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Causality Behind Experimental Choices:
-
The use of excess DIPEA is to neutralize the hydrochloride salt of the starting material and the hexafluorophosphate salt of HATU, as well as to facilitate the coupling reaction.
-
HATU is chosen for its high coupling efficiency and low propensity for racemization.[8]
-
The aqueous workup with NaHCO₃ is to remove any unreacted starting material and acidic byproducts.
Protocol 2: Intramolecular Cyclization to form a Pyridopyrimidinone Scaffold
This protocol describes the subsequent intramolecular cyclization of the amide product from Protocol 1 to form a pyridopyrimidinone core.
Materials:
-
Amide product from Protocol 1
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a solution of the amide product from Protocol 1 (1.0 eq) in anhydrous 1,4-dioxane, add Pd(OAc)₂ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired pyridopyrimidinone.
Causality Behind Experimental Choices:
-
The palladium catalyst and ligand (Xantphos) are essential for facilitating the intramolecular C-N bond formation.
-
Cesium carbonate acts as the base to deprotonate the amide nitrogen, initiating the cyclization.
-
Dioxane is a suitable high-boiling aprotic solvent for this type of cross-coupling reaction.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in the protocols.
Caption: Amide coupling of the title compound with a substituted aniline.
Caption: Palladium-catalyzed intramolecular cyclization to the target scaffold.
Conclusion and Future Perspectives
This compound is a versatile and strategically important building block in the synthesis of kinase inhibitors. Its trifunctional nature allows for the efficient construction of complex heterocyclic scaffolds, such as the pyridopyrimidinone core, which are prevalent in numerous potent and selective kinase inhibitors. The protocols detailed herein provide a robust foundation for researchers to utilize this valuable starting material in their drug discovery efforts. Future work in this area will likely focus on the development of novel synthetic methodologies that further expand the utility of this scaffold, as well as the exploration of new kinase targets for the resulting inhibitors.
References
- 1. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. [PDF] Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties | Semantic Scholar [semanticscholar.org]
- 11. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
Introduction
Welcome to the technical support guide for the synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride (CAS: 1112213-20-3). This compound is a key heterocyclic intermediate in the development of various pharmaceutical and agrochemical agents.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact both yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these challenges effectively. We will delve into the common synthetic routes, provide in-depth, cause-and-effect troubleshooting, and offer optimized protocols grounded in established chemical principles.
The primary synthesis of this compound typically involves a multi-step process starting from commercially available dichloropyridines. A common pathway includes nitration, reduction of the nitro group to an amine, and subsequent carboxylation, followed by conversion to the hydrochloride salt. Each of these steps is critical and requires careful control of reaction conditions to minimize side-product formation and maximize yield.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Low Yield in the Nitration of 2,6-Dichloropyridine
Question: I am experiencing a low yield during the nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this nitration step are a frequent challenge and can often be attributed to suboptimal reaction conditions or incomplete reaction.
Causality and Recommended Solutions:
-
Insufficiently Strong Nitrating Conditions: The pyridine ring is electron-deficient, making electrophilic aromatic substitution, such as nitration, difficult. A standard mixture of nitric and sulfuric acid may not be potent enough for an efficient reaction.
-
Solution: Employing oleum (fuming sulfuric acid) in the reaction mixture can significantly enhance the reaction rate and yield. The SO₃ in oleum is believed to form a complex with the 2,6-dichloropyridine, activating it for nitration.[2] A molar ratio of SO₃ to 2,6-dichloropyridine of at least 1:1 is recommended.[2]
-
-
High Molar Ratio of Nitric Acid: Traditional methods often use a large excess of nitric acid, which can lead to hazardous brown nitrogen oxide fumes and is inefficient on a larger scale.[2]
-
Solution: The use of oleum allows for a much lower molar ratio of nitric acid to 2,6-dichloropyridine, in the range of 1.5:1 to 10:1, while still achieving high yields and minimizing the evolution of hazardous gases.[2]
-
-
Inadequate Temperature Control: The reaction is exothermic, and poor temperature control can lead to side reactions and decomposition.
Incomplete Reduction of the Nitro Group
Question: My reduction of 2,6-dichloro-3-nitropyridine to 3-amino-2,6-dichloropyridine is stalling, and I am getting a mixture of starting material and product. How can I drive the reaction to completion?
Answer:
Incomplete reduction is typically due to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.
Causality and Recommended Solutions:
-
Catalyst Poisoning or Deactivation: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvents.
-
Solution: Ensure high purity of the 2,6-dichloro-3-nitropyridine. Recrystallization may be necessary. Use high-quality, fresh catalyst and ensure the reaction is conducted under an inert atmosphere to prevent oxidation.
-
-
Choice of Reducing Agent and Conditions: While catalytic hydrogenation is common, other reducing agents can be effective.
-
Solution: Consider alternative reduction methods such as using iron powder in acetic acid or stannous chloride in hydrochloric acid. These methods can sometimes be more robust and less susceptible to catalyst poisoning.
-
Poor Yield and Selectivity in Carboxylation
Question: I am struggling to introduce the carboxylic acid group at the 2-position of 3-amino-6-chloropyridine, and the yields are consistently low. What's going wrong?
Answer:
Direct carboxylation of pyridine derivatives can be challenging due to the electron-deficient nature of the ring and potential side reactions.[4] The directing effects of the existing substituents are crucial.
Causality and Recommended Solutions:
-
Harsh Reaction Conditions: High temperatures and strong bases can lead to decomposition and the formation of byproducts.
-
Solution: Milder, more selective methods are preferable. Electrochemical carboxylation has emerged as a promising technique that can offer high regioselectivity and good yields under less harsh conditions.[4]
-
-
Side Reactions: The amino group can be susceptible to oxidation or other side reactions under certain carboxylation conditions.
-
Solution: Protecting the amino group before carboxylation can be a viable strategy. However, this adds extra steps to the synthesis. A more direct approach is to carefully optimize the reaction conditions (temperature, pressure of CO₂, base) for the specific substrate.
-
-
Alternative Synthetic Route: Instead of direct carboxylation, a more reliable route may involve starting with a precursor that already contains the carboxyl group or a group that can be easily converted to it. For example, starting with 2-cyano-3,6-dichloropyridine and performing hydrolysis.[5]
Formation of Impurities During Hydrochloride Salt Formation
Question: When I try to form the hydrochloride salt of 3-Amino-6-chloropyridine-2-carboxylic acid, I get a discolored product with poor purity. How can I improve this final step?
Answer:
Impurity formation at this stage is often due to the presence of residual reagents or byproducts from the previous steps, or due to degradation of the product.
Causality and Recommended Solutions:
-
Incomplete Purification of the Free Base: Any impurities in the 3-Amino-6-chloropyridine-2-carboxylic acid will be carried over and may react with the hydrochloric acid.
-
Solution: Ensure the free base is thoroughly purified before salt formation. Recrystallization from a suitable solvent system is highly recommended.
-
-
Excessive or Concentrated Acid: Using a large excess of highly concentrated hydrochloric acid can sometimes lead to charring or other degradation reactions.
-
Solution: Add a solution of HCl in a suitable solvent (e.g., isopropanol or ether) dropwise to a solution of the free base at a controlled temperature, often 0°C to room temperature. Monitor the precipitation of the salt.
-
-
Solvent Choice: The solvent used for the salt formation is critical for obtaining a clean, crystalline product.
-
Solution: Anhydrous solvents are generally preferred to prevent the incorporation of water into the crystal lattice. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal to ensure good recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for this synthesis? A1: The overall yield can vary significantly depending on the specific route and optimization of each step. With well-optimized conditions, an overall yield of 50-60% is achievable.
Q2: How can I monitor the progress of each reaction step? A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of products. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on reaction progress and purity.
Q3: What are the key safety precautions for this synthesis? A3: This synthesis involves the use of corrosive acids (sulfuric acid, nitric acid, oleum), flammable solvents, and potentially toxic intermediates. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be particularly cautious when handling oleum and during the nitration step, as it is highly exothermic.
Q4: Can I use a different starting material? A4: Yes, alternative synthetic routes exist. For example, starting from 2-cyano-3,4,5,6-tetrachloropyridine and proceeding through hydrolysis and reduction can also yield the desired product.[5] The choice of starting material often depends on commercial availability and cost.
Optimized Experimental Protocol
This protocol represents a generalized but optimized pathway. Researchers should adapt it based on their specific laboratory conditions and scale.
Step 1: Synthesis of 2,6-dichloro-3-nitropyridine
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 25 mL of oleum (20% SO₃).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add 10 g (0.067 mol) of 2,6-dichloropyridine to the oleum with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Once the addition is complete, slowly add a mixture of 3.8 mL (0.09 mol) of nitric acid (90%) and 5 mL of concentrated sulfuric acid via the dropping funnel.
-
After the addition, slowly warm the reaction mixture to 100°C and maintain this temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Synthesis of 3-amino-2,6-dichloropyridine
-
To a solution of 10 g (0.052 mol) of 2,6-dichloro-3-nitropyridine in 100 mL of ethanol, add 1 g of 10% Pd/C catalyst.
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen pressure at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Step 3: Synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid
-
Dissolve 8 g (0.049 mol) of 3-amino-2,6-dichloropyridine in 100 mL of a suitable solvent like THF in a high-pressure reactor.
-
Add a stoichiometric amount of a strong base, such as n-butyllithium, at low temperature (-78°C) to deprotonate the 2-position.
-
Pressurize the reactor with carbon dioxide gas (CO₂) to 5-10 atm.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
Step 4: Formation of this compound
-
Dissolve the purified 3-Amino-6-chloropyridine-2-carboxylic acid in a minimal amount of a suitable solvent like methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in isopropanol (1.2 equivalents) dropwise with stirring.
-
The hydrochloride salt will precipitate. Stir for an additional 30 minutes in the ice bath.
-
Filter the solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product.
Data Summary Table
| Step | Key Reagents | Temperature | Time | Typical Yield |
| Nitration | 2,6-dichloropyridine, HNO₃, Oleum | 100°C | 2-3 hours | 85-95% |
| Reduction | 2,6-dichloro-3-nitropyridine, H₂, Pd/C | Room Temp | 4-8 hours | 90-98% |
| Carboxylation | 3-amino-2,6-dichloropyridine, n-BuLi, CO₂ | -78°C to RT | 12-24 hours | 60-75% |
| Salt Formation | Free base, HCl in isopropanol | 0°C | 1 hour | >95% |
Visualizations
Synthetic Pathway
Caption: Synthetic route to 3-Amino-6-chloropyridine-2-carboxylic acid HCl.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. indiamart.com [indiamart.com]
- 2. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Purification of Substituted Pyridines
From the desk of the Senior Application Scientist
Welcome, researchers and drug development professionals. The purification of substituted pyridines presents a unique set of challenges directly linked to the inherent chemical properties of the pyridine ring. Its basicity, nucleophilicity, and ability to coordinate with metals can complicate standard purification protocols like chromatography, extraction, and crystallization. This guide is designed to provide direct, actionable solutions to the common issues encountered in the lab. We will explore the causality behind these challenges and offer field-proven, robust protocols to overcome them.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and frustrating problems encountered during the purification of substituted pyridine derivatives. Each issue is presented in a question-and-answer format, providing a clear explanation of the underlying problem and a step-by-step solution.
Chromatography Complications
Underlying Cause: This is the most common issue and is a direct result of the basic nature of the pyridine nitrogen. Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic lone pair of the pyridine nitrogen strongly interacts with these acidic sites via hydrogen bonding or acid-base interactions. This causes a portion of your compound to "stick" to the stationary phase, leading to slow, uneven elution, which manifests as tailing or streaking.[1][2]
Solutions:
-
Mobile Phase Modification (The Quick Fix): The most effective strategy is to add a small amount of a competitive base to your mobile phase (eluent). This "base-washes" the column ahead of your compound, occupying the acidic silanol sites and allowing your pyridine derivative to elute symmetrically.[2][3]
-
Protocol: Add 0.1% to 1% triethylamine (TEA) or pyridine to your eluent system (e.g., hexane/ethyl acetate).
-
Causality: TEA is a stronger, non-nucleophilic base that effectively competes for the acidic sites on the silica, preventing your compound of interest from interacting with them.[3] Using pyridine itself is also an option, as it will saturate the binding sites without introducing a new substance to be removed later.
-
-
Switching the Stationary Phase: If mobile phase modification is insufficient or undesirable, consider an alternative stationary phase.
-
Basic Alumina: Alumina is generally less acidic than silica and can be purchased in different grades (neutral or basic). Basic alumina is an excellent choice for purifying basic compounds like pyridines.
-
Amine-Functionalized Silica: For particularly challenging separations, pre-functionalized silica is available where the surface is coated with aminopropyl groups.[4][5] This creates a basic stationary phase, repelling basic analytes and leading to excellent peak shapes.[4]
-
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (RP) chromatography is an excellent alternative.[6][7][8]
-
Mechanism: In RP chromatography, the stationary phase (e.g., C18) is non-polar, and the mobile phase (e.g., water/acetonitrile or water/methanol) is polar.[7][8] Separation is based on hydrophobicity, eliminating the problematic acid-base interactions.
-
Protocol: Use a C18 column with a mobile phase buffered to a pH where your pyridine is either fully protonated or neutral, which can improve peak shape.[6][9]
-
Underlying Cause: The acidic surface of silica gel can act as a Brønsted or Lewis acid catalyst, potentially promoting the degradation of sensitive functional groups on your substituted pyridine. Some compounds, especially those with acid-labile protecting groups or functionalities prone to rearrangement, are unstable on silica.[10]
Solutions:
-
Confirming Instability (2D TLC): You can quickly check for on-plate decomposition.
-
Spot your crude sample in one corner of a square TLC plate.
-
Run the plate in your chosen eluent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees.
-
Run the plate again in the same eluent system.
-
Analysis: Stable compounds will appear on the diagonal. Any spots that appear "off-diagonal" are decomposition products formed during the first elution.[10]
-
-
Prevention Strategies:
-
Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent containing 1% triethylamine. This neutralizes the most acidic sites.
-
Switch to a Less Acidic Phase: Use neutral or basic alumina, or consider reversed-phase chromatography as described in the previous question.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a technique known as flash chromatography). Longer residence times on the column increase the likelihood of degradation.
-
Extraction & Liquid-Liquid Work-up Issues
Underlying Cause: Emulsions are common during the acid-base extraction of pyridine-containing mixtures. The formation of pyridinium salts can act as a surfactant, stabilizing the oil-in-water or water-in-oil droplets at the interface and preventing the layers from separating cleanly.[11]
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to disrupt the emulsion and force the separation of the layers.[12]
-
Gentle Agitation: Instead of vigorous shaking in the separatory funnel, gently rock or invert the funnel multiple times. This is often sufficient for the acid-base reaction without creating a stable emulsion.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. The fine, porous nature of the Celite can help to break up the droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the separation of the layers.
Underlying Cause: Pyridines with polar substituents (e.g., -OH, -NH2, -COOH) can have significant solubility in water, leading to poor recovery during extraction with common organic solvents.
Solutions:
-
Increase Aqueous Phase Ionic Strength: Before extracting, saturate the aqueous layer with sodium chloride (brine) or potassium carbonate. This "salting out" effect decreases the solubility of your organic compound in the aqueous phase, driving it into the organic layer.
-
Use a More Polar Organic Solvent: If you are using a non-polar solvent like hexane or diethyl ether, switch to a more polar, water-immiscible solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform multiple extractions (e.g., 3-5 times) with smaller volumes of the organic solvent for the best efficiency.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous extraction apparatus may be necessary to achieve good recovery.
Crystallization & Final Product Isolation
Underlying Cause: The inability to crystallize can be due to residual impurities (like solvents or side products) that inhibit lattice formation, or it may be an inherent property of the molecule. Substituted pyridines can form strong intermolecular interactions that may favor an amorphous or oily state.[13][14]
Solutions:
-
Ensure High Purity: First, ensure the oil is highly pure via NMR or LC-MS. Even trace amounts of solvent can prevent crystallization. Co-evaporate the oil with a solvent like toluene or dichloromethane under high vacuum to remove residual solvents.[12][15]
-
Scratching Method: Dissolve the oil in a minimal amount of a suitable solvent. Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film. Scratch this film with the rod, then re-introduce the rod into the main solution. The microcrystals on the rod can act as seed crystals.
-
Solvent-Antisolvent System: Dissolve the oil in a small amount of a "good" solvent in which it is very soluble. Slowly add a "poor" solvent (an "antisolvent") in which it is insoluble, dropwise, until the solution becomes persistently cloudy. Warm slightly to clarify, then allow it to cool slowly.
-
Co-crystallization: If the compound has suitable hydrogen-bond donors or acceptors, attempt to form a co-crystal with another molecule, such as a dicarboxylic acid.[13] This can dramatically alter the crystal packing and facilitate solidification.
Visual Workflow Guides
Decision Tree for Pyridine Chromatography
This workflow helps you choose the right chromatographic strategy when you observe peak tailing.
Caption: Decision workflow for troubleshooting peak tailing.
Acid-Base Extraction Workflow for Pyridine Purification
This diagram illustrates the separation of a basic substituted pyridine from neutral and acidic impurities.
Caption: Workflow for separating a basic pyridine from impurities.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose method for removing pyridine when it's used as a reaction solvent? A: The most common and effective method is to perform a liquid-liquid extraction with a dilute aqueous acid, such as 1-5% HCl or even a 15% aqueous copper sulfate solution.[12][15] The acid protonates the pyridine to form a water-soluble pyridinium salt, which is washed away into the aqueous layer.[12][15] For trace amounts, co-evaporation with toluene under reduced pressure is also highly effective.[15][16]
Q: How can I effectively dry pyridine solvent before a moisture-sensitive reaction? A: Pyridine is hygroscopic and forms an azeotrope with water, making simple distillation ineffective for complete drying.[17] A robust method is to pre-dry with potassium hydroxide (KOH) pellets, followed by decanting and refluxing over calcium hydride (CaH₂), and then distilling the anhydrous pyridine.[17][18]
Q: Are there specific safety precautions for handling substituted pyridines? A: Yes. Pyridine and its derivatives are flammable, toxic, and have a strong, unpleasant odor.[19] Always handle them in a well-ventilated fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[19][21] Ensure safe storage in a cool, well-ventilated area away from ignition sources.[19][20]
Data Summary Table
Table 1: Comparison of Common Chromatography Modifiers for Pyridine Purification
| Modifier | Typical Concentration | Pros | Cons |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Highly effective at eliminating tailing; volatile and easily removed.[3] | Can interfere with some UV detection; high boiling point can make it difficult to remove completely. |
| Pyridine | 0.1 - 0.5% (v/v) | Does not introduce a new contaminant; effective. | Can broaden the peaks of other components slightly; pungent odor. |
| Ammonia (in MeOH) | 0.5 - 2.0% (7N solution) | Very effective; highly volatile and easy to remove. | Can be too basic for sensitive compounds; requires fresh preparation. |
| Acetic/Formic Acid | 0.1 - 1.0% (v/v) | Not for basic compounds. Used for acidic compounds that tail. | Will worsen tailing for pyridines by protonating them on the column. |
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. Amine-functionalized porous silica production via ex- and in-situ method using silicate precursors as a selective adsorbent for CO2 capture applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chromtech.com [chromtech.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. Chromatography [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 19. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 20. carlroth.com [carlroth.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Synthesis of Aminopyridines: A Technical Support Guide to Preventing Side Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for aminopyridine synthesis. As a class of compounds forming the backbone of numerous pharmaceuticals and agrochemicals, the controlled and efficient synthesis of aminopyridines is paramount. However, the inherent electronic nature of the pyridine ring often presents challenges, leading to a variety of side reactions that can complicate purification and reduce yields.
This guide, structured in a responsive question-and-answer format, is designed to address the specific issues you may encounter during your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth technical insight needed to troubleshoot and optimize your synthetic routes.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
Issue 1: Over-alkylation in N-Alkylation Reactions
Q: I am attempting a direct N-alkylation of an aminopyridine and observing significant amounts of di- and even tri-alkylated products, leading to a complex mixture. How can I achieve selective mono-alkylation?
A: This is a classic challenge known as over-alkylation, and it stems from a fundamental principle: the product of the initial alkylation is often more nucleophilic than the starting amine.[1][2] For instance, a primary aminopyridine, upon mono-alkylation, becomes a secondary amine which is generally a stronger nucleophile, making it more likely to react with the remaining alkylating agent.[1]
Underlying Cause: The increased electron-donating character of the newly introduced alkyl group enhances the nucleophilicity of the nitrogen atom, creating a "runaway" reaction cascade.
Here is a logical diagram illustrating the over-alkylation cascade:
Caption: The runaway train of amine alkylation leading to multiple products.
Strategies for Prevention:
-
Reductive Amination: This is often the most reliable method for controlled N-alkylation.[1] It involves a two-step, one-pot process where the aminopyridine is first reacted with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired alkylated amine.[1] This approach circumvents the issue of increasing nucleophilicity.
Experimental Protocol: General Reductive Amination
-
Dissolve the aminopyridine (1 equivalent) and the carbonyl compound (1-1.2 equivalents) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Use of a Large Excess of the Starting Amine: By employing a significant excess (5-10 fold) of the aminopyridine, you can statistically favor the reaction of the alkylating agent with the starting material over the mono-alkylated product.[1] This method is most practical when the aminopyridine is inexpensive and readily available.
-
Protecting Group Strategy: The introduction of a protecting group on the amino functionality can prevent over-alkylation.[2] Carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are commonly used.[3] After the desired reaction on another part of the molecule, the protecting group can be selectively removed.[3]
Protecting Group Installation Reagent Removal Conditions Boc Di-tert-butyl dicarbonate (Boc₂O) Strong acid (e.g., Trifluoroacetic acid (TFA))[3] Cbz Benzyl chloroformate Catalytic hydrogenation (H₂, Pd/C)[3] Fmoc 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Mild base (e.g., Piperidine)[4]
Issue 2: Dimerization and Isomer Formation in the Chichibabin Reaction
Q: I am performing a Chichibabin reaction to synthesize a 2-aminopyridine derivative, but I am observing significant formation of a dimeric byproduct and the undesired 4-amino isomer. How can I improve the regioselectivity and yield of the desired 2-amino product?
A: The Chichibabin reaction, while a direct method for aminating pyridines with sodium amide (NaNH₂), is known for potential side reactions, including dimerization and the formation of isomeric products.[5][6]
Underlying Causes:
-
Dimerization: This side reaction can occur, for example, when heating 4-tert-butylpyridine with sodium amide in xylene, which can yield a significant amount of the 4,4'-di-tert-butyl-2,2'-bipyridine dimer.[5]
-
Isomer Formation: The nucleophilic attack of the amide anion can occur at both the C2 and C4 positions of the pyridine ring, as both are electron-deficient. The formation of the 4-isomer can be a competing pathway, especially with certain substituents on the pyridine ring.[6]
Strategies for Prevention:
-
Reaction Conditions Optimization: The reaction outcome is highly dependent on the conditions.
-
Temperature: Traditional high-temperature conditions (100-130°C in toluene or xylene) can sometimes favor side reactions.[6] For more sensitive substrates, using liquid ammonia as a solvent at lower temperatures with potassium amide (KNH₂) and an oxidant like potassium permanganate (KMnO₄) can improve selectivity.[6]
-
Solvent: The choice of solvent can influence the reaction. Aprotic solvents like xylene or toluene are common, but liquid ammonia offers a milder alternative.[5][6]
-
-
Substrate Basicity: The pKa of the pyridine derivative plays a crucial role. The ideal range is typically between 5 and 8. The reaction rate is faster under more basic conditions, but only to a certain point, as excessive electron density at the α-carbon can decrease its electrophilicity.[5]
-
Modern Modifications: Recent advancements have introduced milder and more selective methods. For instance, the use of NaH-iodide composites can facilitate amination at room temperature.[6]
Issue 3: Hydrodehalogenation and Other Side Reactions in Buchwald-Hartwig Amination
Q: In my Buchwald-Hartwig amination of a bromopyridine, I am getting a significant amount of the hydrodehalogenated pyridine (the starting material with the bromine replaced by hydrogen). What is causing this, and how can I suppress it?
A: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[7][8] However, side reactions can occur, with hydrodehalogenation being a common one.
Underlying Cause: An unproductive side reaction can compete with the desired reductive elimination step in the catalytic cycle.[7] This involves β-hydride elimination from the palladium-amido intermediate, which leads to the formation of the hydrodehalogenated arene and an imine.[7]
Caption: Competing pathways in the Buchwald-Hartwig amination.
Strategies for Prevention:
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands can promote the desired reductive elimination over β-hydride elimination. Experimenting with different generations of Buchwald-Hartwig ligands (e.g., biarylphosphines) is often necessary to find the optimal one for a specific substrate.
-
Base Selection: The nature and strength of the base can influence the reaction outcome. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can affect the rate of deprotonation of the amine and the overall catalytic cycle.
-
Solvent and Temperature: The reaction is typically carried out in aprotic polar solvents like toluene, dioxane, or THF. Optimizing the temperature is also crucial, as higher temperatures can sometimes favor side reactions.
-
Aryl Halide Reactivity: The reactivity order of aryl halides in Buchwald-Hartwig amination is generally ArBr > ArCl > ArI > ArOTf.[9] Aryl iodides can sometimes be problematic due to the inhibitory effect of the iodide formed during the reaction.[9]
Frequently Asked Questions (FAQs)
Q1: What are the best general purification techniques for aminopyridine compounds, especially for separating isomers?
A1: The purification of aminopyridines can be challenging due to their basicity and polarity.
-
Column Chromatography: This is a standard method. For separating isomers, careful selection of the stationary phase (e.g., silica gel, alumina, or Florisil) and eluent system is key.[10] Sometimes, preparative Thin Layer Chromatography (TLC) is necessary for separating closely related isomers.[10]
-
Recrystallization: This can be an effective method for obtaining high-purity material, provided a suitable solvent system can be found. Acetonitrile, ethanol, or mixtures of ethanol and water are often good choices.[11]
-
Crystallization and Rectification: For industrial-scale separation of isomers like 2-amino-3-methylpyridine and 2-amino-5-methylpyridine, a combination of crystallization and rectification can be highly effective.[12]
-
Cation-Exchange Chromatography: This technique is particularly useful for removing excess 2-aminopyridine from reaction mixtures, for example, in the pyridylamination of carbohydrates.[13]
-
HPLC: For analytical and preparative separation of isomers, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Mixed-mode or hydrogen-bonding based chromatography can provide excellent separation of aminopyridine isomers.[14]
Q2: How can I avoid the formation of colored impurities during my synthesis?
A2: The formation of colored impurities often arises from the oxidation of the starting material or the product.[11] This can be exacerbated by excessive heat or prolonged reaction times.[11] To mitigate this, ensure that reactions are carried out under an inert atmosphere (e.g., nitrogen or argon), especially when using air-sensitive reagents. Also, careful temperature control is essential, as many reactions involving aminopyridines are exothermic.[11]
Q3: Are there alternatives to the Chichibabin reaction for synthesizing 2-aminopyridines that offer milder conditions?
A3: Yes, several modern methods provide milder alternatives.
-
From Pyridine N-Oxides: A practical and efficient method involves the reaction of pyridine N-oxides with activated isocyanides, followed by a mild hydrolysis of the resulting N-formyl-2-aminopyridine intermediate.[10] This one-pot, two-step process can provide good yields for substrates where other methods fail.[10]
-
Buchwald-Hartwig Amination: As discussed earlier, this palladium-catalyzed cross-coupling reaction is a versatile method for synthesizing aminopyridines from halopyridines under relatively mild conditions.
Q4: When should I consider using a protecting group for the pyridine nitrogen itself?
A4: While the focus is often on the amino group, the pyridine nitrogen's basicity and coordinating ability can sometimes interfere with reactions.[15] For instance, in some palladium-catalyzed C-H functionalization reactions, the pyridine nitrogen can coordinate to the palladium center, hindering the desired catalytic cycle.[16] In such cases, transient or covalently linked blocking groups on the pyridine nitrogen can be employed to direct the reaction to the desired position.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
Welcome to the Technical Support Center for troubleshooting exothermic reactions in pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the thermal hazards associated with these critical chemical transformations. Here, we move beyond generic advice to offer field-proven insights and robust protocols to ensure the safety and success of your experiments.
Introduction to Thermal Hazards in Pyridine Synthesis
The synthesis of the pyridine ring, a fundamental scaffold in pharmaceuticals and agrochemicals, often involves highly exothermic condensation reactions. Methods such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses, while powerful, can present significant thermal risks if not properly controlled. A thermal runaway, where the reaction rate accelerates uncontrollably, can lead to a rapid increase in temperature and pressure, potentially resulting in vessel rupture or explosion.[1][2] Understanding and mitigating these risks is paramount for safe and reproducible synthesis.
This guide provides a structured approach to troubleshooting common issues related to exothermic reactions in pyridine synthesis, supplemented by frequently asked questions and detailed protocols.
Troubleshooting Guide: Uncontrolled Exotherms
This section addresses specific problems you might encounter during your pyridine synthesis experiments, offering probable causes and actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Spike During Hantzsch Pyridine Synthesis
Question: I'm performing a Hantzsch pyridine synthesis, and shortly after adding the aldehyde, the reaction temperature increased dramatically, exceeding my intended setpoint. What is happening, and how can I prevent this?
Answer:
The Hantzsch synthesis, a four-component reaction, involves several exothermic steps, primarily the initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the subsequent Michael addition.[3][4] An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal.
Probable Causes:
-
Rapid Reagent Addition: Adding the aldehyde or the ammonia source too quickly can lead to a rapid initiation of the exothermic condensation steps.
-
Inadequate Cooling: The cooling capacity of your setup (e.g., ice bath, cryostat) may be insufficient for the scale of your reaction.
-
High Reactant Concentration: Running the reaction at a high concentration reduces the thermal mass available to absorb the heat generated.
-
Use of Highly Reactive Aldehydes: Electron-deficient aromatic aldehydes or aliphatic aldehydes can exhibit higher reactivity and lead to a more pronounced exotherm.[5]
Solutions & Causal Explanations:
-
Controlled Reagent Addition:
-
Why: This is the most critical control parameter. By adding the most reactive component (often the aldehyde) dropwise over an extended period, you directly control the rate of the exothermic reaction and, consequently, the rate of heat generation.
-
Protocol: Use an addition funnel to add the aldehyde solution at a rate that allows the cooling system to maintain the desired internal temperature. For larger-scale reactions, a syringe pump provides more precise control.
-
-
Enhanced Cooling Efficiency:
-
Why: The ability to dissipate heat is crucial. The surface-area-to-volume ratio decreases as the reaction scale increases, making heat transfer less efficient.[6]
-
Protocol: Ensure your reaction vessel is adequately submerged in the cooling bath. For larger flasks, consider using a jacketed reactor with a circulating coolant for more effective heat transfer.
-
-
Increased Dilution:
-
Why: A larger volume of solvent increases the overall heat capacity of the reaction mixture, allowing it to absorb more energy with a smaller temperature increase.
-
Protocol: While excessive dilution can slow down the reaction, a moderate increase in solvent volume can significantly improve thermal control.
-
-
Pre-formation of Intermediates:
-
Why: The Hantzsch reaction can be performed in a stepwise manner to separate the most exothermic steps.[4]
-
Protocol: Consider pre-forming the enamine from one equivalent of the β-ketoester and ammonia before the addition of the aldehyde and the second equivalent of the β-ketoester. This can help to stage the heat release.
-
Issue 2: Thermal Runaway During the Cyclodehydration Step of the Bohlmann-Rahtz Synthesis
Question: I've successfully formed the aminodiene intermediate in my Bohlmann-Rahtz synthesis. However, upon heating for the cyclodehydration step, I observed a sudden and dangerous exotherm. What could be the cause?
Answer:
While the Bohlmann-Rahtz synthesis is often associated with high temperatures for the final cyclodehydration, the initial Michael addition to form the aminodiene can also be exothermic.[7][8] Furthermore, decomposition of the intermediate or starting materials at elevated temperatures can trigger a dangerous thermal runaway.
Probable Causes:
-
Decomposition of the Aminodiene Intermediate: The aminodiene intermediate may not be thermally stable at the high temperatures required for cyclodehydration, leading to exothermic decomposition.
-
Residual Reactive Species: Incomplete conversion during the Michael addition step could leave unreacted enamine and ethynylketone, which can then react uncontrollably at higher temperatures.
-
Inadequate Heat Control During Scale-Up: A procedure that is safe on a small scale can become hazardous upon scale-up due to reduced heat dissipation.
Solutions & Causal Explanations:
-
Lower Temperature Cyclodehydration with Catalysis:
-
Why: High temperatures are often required to overcome the energy barrier for E/Z isomerization prior to cyclization.[7] The use of a catalyst can lower this barrier, allowing the reaction to proceed at a safer temperature.
-
Protocol: Employing a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., zinc bromide, ytterbium triflate) can significantly lower the required temperature for cyclodehydration, reducing the risk of thermal decomposition.[9][10]
-
-
Thermal Hazard Analysis:
-
Why: Before scaling up, it is crucial to understand the thermal stability of your intermediates.
-
Protocol: Perform Differential Scanning Calorimetry (DSC) on your isolated aminodiene intermediate to determine its onset temperature of decomposition. This will define the maximum safe operating temperature for the cyclodehydration step.
-
-
Continuous Flow Chemistry:
-
Why: Continuous flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, allowing for precise temperature control even for highly exothermic reactions.[11]
-
Protocol: Transitioning the cyclodehydration step to a continuous flow setup can enable safe operation at elevated temperatures by minimizing the volume of reactive material at any given time.
-
Frequently Asked Questions (FAQs)
Q1: What are the key signs of an impending thermal runaway reaction?
A1: Key indicators include a sudden, unexpected increase in reaction temperature that does not respond to cooling, a rapid increase in pressure within a closed system, vigorous gas evolution, and a noticeable change in the color or viscosity of the reaction mixture. It is crucial to have an emergency plan in place to address these signs immediately.
Q2: How can I safely quench a runaway pyridine synthesis reaction?
A2: Quenching a runaway reaction is a hazardous operation and should only be performed if you have a pre-defined and well-understood procedure. A general approach involves rapid cooling and the addition of a quenching agent to stop the reaction.
-
Immediate and Aggressive Cooling: Use a larger cooling bath (e.g., dry ice/acetone) to try and bring the temperature down.
-
Addition of a Quenching Agent: For many organic reactions, a cold, inert, high-boiling solvent can be added to dilute the reactants and absorb heat. For reactions involving highly reactive reagents like organometallics, a proton source like isopropanol is often used, added slowly and with extreme caution.[12] Never add water to quench a reaction containing water-reactive reagents, as this can exacerbate the exotherm.
-
Emergency Shutdown Protocol: For larger-scale reactions, an emergency shutdown procedure should be established, which may involve dumping the reactor contents into a pre-chilled quench pot containing a suitable deactivating agent.[1]
Q3: Are there any "greener" or inherently safer alternatives for pyridine synthesis that minimize exothermic risks?
A3: Yes, several strategies can enhance the safety and environmental profile of pyridine synthesis.
-
Aqueous Reaction Conditions: The Guareschi-Thorpe synthesis, for example, has been successfully performed in aqueous media, which can provide a larger heat sink and reduce the risks associated with flammable organic solvents.[13][14]
-
Microwave-Assisted Synthesis: Microwave heating can offer rapid and uniform heating with precise temperature control, often leading to shorter reaction times and potentially avoiding prolonged exposure to high temperatures that could lead to decomposition.[15]
-
Continuous Flow Reactors: As mentioned earlier, continuous flow systems provide excellent temperature control and are inherently safer for highly exothermic processes by minimizing the reaction volume.[11]
Quantitative Data for Thermal Hazard Assessment
The following table provides a summary of key thermal parameters to consider when planning and executing pyridine syntheses. Note that specific values can vary significantly based on substrates, solvents, and catalysts.
| Parameter | Hantzsch Synthesis | Bohlmann-Rahtz Synthesis | Guareschi-Thorpe Synthesis |
| Typical Reaction Temperature | 25-100 °C (conventional)[16] | 120-160 °C (uncatalyzed cyclodehydration)[17] | 80 °C[13][18] |
| Key Exothermic Step(s) | Knoevenagel condensation, Michael addition[3][4] | Michael addition, potential decomposition at high temp.[7] | Condensation steps[6] |
| Recommended Control Strategy | Slow addition of aldehyde, efficient cooling[6] | Catalytic cyclodehydration at lower temperatures[9] | Controlled heating, use of aqueous media[13] |
| Potential for Runaway | High, especially on scale-up without proper control | Moderate to high, particularly during uncatalyzed, high-temp cyclodehydration | Lower, but still a risk on a large scale |
Experimental Protocols
Protocol 1: Controlled Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol emphasizes slow addition and temperature monitoring to control the exotherm.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine ethyl acetoacetate (2.0 mmol) and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Initial Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Controlled Addition: Dissolve benzaldehyde (1.0 mmol) in ethanol (2 mL) and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. The precipitated product can be collected by filtration, washed with cold ethanol, and dried.[16]
Protocol 2: Emergency Quenching of a Runaway Exothermic Reaction (General Guidance)
WARNING: This is a high-hazard procedure and should only be attempted by trained personnel with appropriate safety measures in place (fume hood, blast shield, personal protective equipment).
-
Alert Personnel: Immediately alert others in the laboratory of the emergency situation.
-
Maximize Cooling: If safe to do so, immerse the reaction vessel in a larger, colder cooling bath (e.g., dry ice/acetone).
-
Cease Heating and Addition: Immediately turn off all heating sources and stop the addition of any reagents.
-
Prepare Quenching Agent: In a separate flask, prepare a suitable quenching agent. For many organic reactions, a cold, high-boiling, inert solvent like toluene or a less reactive alcohol like isopropanol is appropriate. Do not use water if water-reactive reagents are present.
-
Controlled Quenching: If the reaction is still not under control, and you have a clear escape route, cautiously add the quenching agent in small portions via a cannula or a long-stemmed funnel, being prepared for vigorous gas evolution or splashing.[12]
-
Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and follow your institution's emergency procedures.
Visualizations
Troubleshooting Workflow for Exothermic Reactions
Caption: A decision-making workflow for troubleshooting uncontrolled exotherms.
Factors Influencing Thermal Runaway
Caption: Interplay of factors leading to a thermal runaway event.
References
- 1. leap.epa.ie [leap.epa.ie]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. data.biotage.co.jp [data.biotage.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. baranlab.org [baranlab.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride in Solution
Introduction
Welcome to the technical support guide for 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride (CAS: 1112213-20-3). This molecule, a substituted picolinic acid, is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of protein degraders.[1] The integrity of this compound in solution is paramount for achieving reproducible and reliable experimental outcomes. This guide provides in-depth answers to common questions regarding its stability, offering troubleshooting advice and best practices for its handling and use.
Section 1: Core Stability Profile & General Recommendations
This section addresses the fundamental factors influencing the stability of this compound in a laboratory setting.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is not absolute and is influenced by a combination of chemical and physical factors. The key influencers are:
-
pH: The pH of the solvent system is critical. The molecule possesses multiple functional groups that can be protonated or deprotonated: the pyridine nitrogen, the amino group, and the carboxylic acid. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation or other chemical transformations.
-
Solvent Choice: The type of solvent used to dissolve the compound plays a significant role. Protic solvents (like water and alcohols) can participate in hydrolysis, while aprotic solvents (like DMSO and DMF) are generally more suitable for long-term storage of stock solutions.[2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3] For any sensitive compound, it is always best practice to minimize exposure to high temperatures.
-
Light: Many aromatic compounds, especially those with amino and halide substituents, are susceptible to photodecomposition. Exposure to UV or even ambient light over extended periods can induce degradation.
-
Oxidizing Agents: The presence of strong oxidizing agents should be avoided, as they can react with the amino group and the electron-rich pyridine ring.[4][5]
Q2: How does pH specifically affect the molecule's structure and stability?
The pH of the solution directly dictates the ionization state of the molecule's functional groups, which in turn affects its solubility and stability.
-
Low pH (Acidic): In strongly acidic conditions, the pyridine nitrogen and the amino group will be protonated. While the hydrochloride salt form is intended for solubility in aqueous media, excessively low pH may promote instability, potentially leading to slow hydrolysis over time.
-
Neutral pH (approx. 7.4): Around physiological pH, the carboxylic acid will be deprotonated (as a carboxylate), while the amino group and pyridine nitrogen may exist in equilibrium between their protonated and neutral forms. This zwitterionic character can influence interactions with other molecules.[6]
-
High pH (Alkaline): In basic solutions, the carboxylic acid is deprotonated, and the amino group is in its neutral state. The presence of hydroxide ions (OH⁻) can act as a nucleophile, potentially attacking the carboxylic acid group or facilitating other degradation pathways. Materials Safety Data Sheets for similar compounds often list bases as incompatible materials.[5]
The stability of pyridine carboxylic acids is known to be influenced by the position of the carboxyl group, which affects the electronic resonance of the molecule.[7] Therefore, maintaining a controlled pH within the desired experimental range is crucial.
Q3: What are the recommended solvents and storage conditions for stock solutions?
To ensure the longevity and integrity of your compound, follow these storage guidelines:
| Storage Type | Solvent | Temperature | Conditions | Rationale |
| Solid Compound | N/A | 2-8°C or Room Temp.[1][8] | Keep container tightly closed, in a dry, well-ventilated area, protected from light.[4][9] | Prevents hydrolysis from atmospheric moisture and photodecomposition. |
| Stock Solution (Short-Term) | DMSO, DMF | 4°C | Store in a tightly sealed vial, protected from light. | Minimizes degradation for immediate or near-term use. |
| Stock Solution (Long-Term) | DMSO, DMF | -20°C to -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. | Cryogenic storage significantly slows the rate of all potential degradation reactions. |
| Aqueous Working Solutions | Buffered Solution (e.g., PBS) | 2-8°C (on ice) | Prepare fresh for each experiment. Do not store. | The compound is most susceptible to degradation, particularly hydrolysis, in aqueous media.[2] |
Section 2: Troubleshooting Common Experimental Issues
Q4: My solution of this compound has turned a yellow or brown color. What happened?
Discoloration is a common visual indicator of chemical degradation. The most probable causes are:
-
Oxidation: The amino group on the pyridine ring can be susceptible to oxidation, especially when exposed to air (oxygen) over time. This process is often accelerated by light and can produce colored byproducts.
-
Photodecomposition: Exposure to UV or ambient light can break chemical bonds or induce reactions, leading to the formation of colored degradants.
-
Contamination: Ensure your solvent is pure and that no contaminants were introduced during preparation, as these could react with the compound.
If you observe a color change, it is strongly recommended to discard the solution and prepare a fresh one from solid material to ensure the integrity of your experiment.
Q5: I am seeing unexpected peaks in my HPLC or LC-MS analysis. Could these be degradants?
Yes, the appearance of new, unexpected peaks is a classic sign of sample degradation. Based on the structure of the molecule, several degradation pathways are plausible. It is crucial to use a well-designed, stability-indicating HPLC method to resolve the parent compound from any potential degradants.[3]
Caption: Plausible degradation pathways for the title compound.
Section 3: Experimental Protocols & Best Practices
To minimize variability in your results, adhere to strict protocols for solution preparation and validation.
Protocol 1: Recommended Procedure for Preparing a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the required amount of solid compound (Molecular Weight: 209.03 g/mol ) in a sterile microcentrifuge tube.[10] For 1 mL of a 10 mM stock, you would need 2.09 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until all solid material is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not overheat.
-
Storage: Aliquot the stock solution into single-use, light-protecting (amber) vials and store immediately at -20°C or -80°C.
Protocol 2: Workflow for a Preliminary Solution Stability Study
As a researcher, it is your responsibility to validate the compound's stability in your specific experimental buffer. This protocol provides a framework for a simple stability test.
Caption: Workflow for a self-validating stability assessment.
Procedure:
-
Preparation: Prepare a working solution of the compound in your final experimental buffer at the desired concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze a sample using a validated analytical method (e.g., HPLC-UV) to determine the initial peak area of the intact compound.
-
Incubation: Aliquot the remaining solution into separate vials and store them under conditions that mimic your experiment (e.g., 37°C incubator) and control conditions (e.g., 4°C in the dark). Include a condition with light exposure if relevant to your assay.
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot from each condition and analyze it using the same method.
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A loss of >5-10% typically indicates meaningful degradation, suggesting that solutions must be used within a shorter timeframe.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. CAS#:1112213-20-3 | this compound | Chemsrc [chemsrc.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride. This document aims to deliver expert guidance and practical solutions to common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question 1: My final product of this compound has a persistent yellow or brownish tint. How can I remove these colored impurities?
Answer:
Colored impurities in your product are likely highly conjugated organic molecules, which can be effectively removed using activated charcoal, a process known as decolorization.[1][2] However, it's crucial to first ensure that the color is indeed from an impurity and not the inherent color of the pure compound.[3]
Here is a step-by-step protocol for decolorization using activated charcoal:
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot solvent in which it is highly soluble. Common choices for polar compounds like pyridine derivatives include ethanol, methanol, or water.[4]
-
Cooling: Allow the solution to cool slightly below its boiling point. Crucially, never add activated charcoal to a boiling solution , as this can cause violent bumping and loss of product.[5]
-
Addition of Activated Charcoal: Add a small amount of activated charcoal to the warm solution. A general guideline is about 1-2% of the solute's weight. Using an excessive amount can lead to the adsorption of your desired product, thereby reducing the yield.[1]
-
Heating and Stirring: Gently heat the mixture with stirring for 5-10 minutes to allow for the adsorption of the colored impurities onto the charcoal.
-
Hot Filtration: To remove the activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper. This step should be done quickly to prevent premature crystallization of the product in the funnel.[6]
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the pure, colorless crystals by vacuum filtration and wash them with a small amount of cold solvent.
Question 2: I am having trouble getting my this compound to crystallize out of solution. What could be the issue and how can I resolve it?
Answer:
Failure to crystallize is a common issue in recrystallization and can be attributed to several factors. Here are some troubleshooting steps to induce crystallization:[7]
-
Supersaturation: The solution might be supersaturated, meaning it holds more solute than it normally would at that temperature. To induce crystallization, you can:
-
Excess Solvent: Using too much solvent is a frequent reason for poor or no crystallization.[7] To address this:
-
Evaporate some of the solvent by gently heating the solution to reduce its volume and thus increase the concentration of the solute. Then, allow the solution to cool again.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for your compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] If you suspect this is the issue, you may need to screen for a better solvent or consider a mixed-solvent system.
Question 3: My recrystallization attempt resulted in an oil forming instead of crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an oily layer instead of solid crystals. This is more likely to happen if the boiling point of the solvent is higher than the melting point of the solute or with highly impure samples.[6]
Here’s how to troubleshoot this issue:
-
Re-dissolve the oil: Heat the solution to re-dissolve the oily layer completely.
-
Add more of the "good" solvent: If using a mixed-solvent system, add a small amount of the solvent in which your compound is more soluble to prevent premature precipitation.[5]
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oil formation. You can achieve this by leaving the flask in a warm water bath that is allowed to cool to room temperature gradually.[7]
-
Lower the saturation temperature: Add a bit more solvent to the hot solution so that it is no longer saturated at its boiling point, but will become saturated at a lower temperature, hopefully below the compound's melting point.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The impurities in your sample will largely depend on the synthetic route used. However, some common impurities to be aware of include:
-
Starting Materials: Unreacted starting materials from the synthesis. For instance, if the synthesis involves the hydrolysis of a nitrile precursor, the nitrile may be present as an impurity.[9]
-
Reaction Intermediates: Incomplete reactions can lead to the presence of intermediate compounds in the final product.
-
Side-Reaction Products: Unwanted side reactions can generate structurally related impurities.
-
Decarboxylation Products: Pyridine-2-carboxylic acids can undergo decarboxylation upon heating, leading to the formation of 3-amino-6-chloropyridine as an impurity.[10]
-
Colored Impurities: As discussed in the troubleshooting section, these are often high molecular weight, conjugated byproducts.
Q2: What is the best general purification strategy for this compound?
A2: Recrystallization is generally the most effective and straightforward method for purifying solid organic compounds like this compound.[8] Given its polar nature, a polar solvent or a mixed-solvent system is likely to be effective.
Solvent Selection for Recrystallization:
The ideal recrystallization solvent should have the following properties:
-
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.[8]
-
The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
The solvent should not react with the compound.
-
The solvent should be relatively volatile for easy removal from the purified crystals.
Recommended Solvents for Screening:
| Solvent | Polarity | Rationale |
| Water | High | The hydrochloride salt form increases aqueous solubility. |
| Ethanol | High | Often a good solvent for polar organic molecules.[4] |
| Methanol | High | Similar to ethanol, but with higher solvating power. |
| Isopropanol | Medium | Can offer a good balance of solubility properties.[11] |
| Acetonitrile | Medium | A polar aprotic solvent that can be effective. |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Screening: In a small test tube, add a small amount of your crude product and a few drops of a chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and complete dissolution upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the solvent dropwise until the solid just dissolves to ensure you are using the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration as described in the decolorization protocol.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.
Q3: When should I use a mixed-solvent recrystallization?
A3: A mixed-solvent recrystallization is employed when no single solvent provides the desired solubility characteristics.[12] This technique uses a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
Q4: How can I use acid-base extraction to purify my compound?
A4: Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic solvents at various pH levels.[13] Since 3-Amino-6-chloropyridine-2-carboxylic acid is amphoteric (contains both an acidic carboxylic acid group and a basic amino group), this technique can be used to remove neutral impurities.
Experimental Protocol: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Basification and Extraction: Transfer the solution to a separatory funnel and add a dilute aqueous base (e.g., 5% sodium bicarbonate solution). The carboxylic acid group will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer. The basic amino group will remain protonated as the hydrochloride salt, also soluble in the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be discarded.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out of the solution. The pH should be adjusted to the isoelectric point of the amino acid to minimize its solubility.
-
Isolation: Collect the precipitated pure product by vacuum filtration, wash with cold water, and dry.[14]
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is often best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying impurities.[15] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., formic acid or ammonium acetate) is a good starting point for method development.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and identify impurities if they are present in sufficient quantities (typically >1%). The presence of unexpected signals can indicate impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. One moment, please... [conceptsecotech.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization [wiredchemist.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. vernier.com [vernier.com]
- 15. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: A-Z Guide for Scaling Up the Synthesis of PROTACs with Pyridine-Based Linkers
Introduction
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those incorporating pyridine-based linkers. The unique electronic and structural properties of pyridine linkers offer exciting opportunities for modulating the physicochemical and pharmacokinetic properties of PROTACs. However, their inclusion can also present distinct challenges during synthesis, purification, and scale-up.
This guide is structured to provide practical, in-depth solutions to common issues encountered in the lab. It moves from high-level frequently asked questions to detailed troubleshooting guides for specific experimental hurdles, all presented in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge and protocols necessary to confidently and efficiently scale up your pyridine-containing PROTAC synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions that researchers face when embarking on the large-scale synthesis of PROTACs with pyridine-based linkers.
Q1: What are the primary challenges when scaling up the synthesis of pyridine-based PROTACs from milligram to gram or kilogram scale?
A1: The main hurdles in scaling up PROTAC synthesis include maintaining reaction efficiency, managing purification of these complex molecules in larger quantities, and ensuring batch-to-batch consistency.[1] Pyridine-containing PROTACs can introduce specific challenges such as:
-
Solubility Issues: Pyridine's basicity can lead to solubility problems in certain organic solvents, especially for intermediates and the final product at higher concentrations.[1]
-
Reaction Kinetics and Exotherms: Reactions that are well-behaved on a small scale can become difficult to control at a larger scale. The basicity of the pyridine ring can influence reaction rates, and exothermic reactions require careful thermal management to prevent side product formation.
-
Purification Complexities: The polarity of the pyridine moiety can complicate chromatographic purification, leading to issues like peak tailing or the need for specialized stationary phases.
-
Potential for Side Reactions: The pyridine ring itself can be susceptible to certain reactions, such as N-oxidation or reactions at the ring carbons, depending on the reaction conditions.
Q2: How does the substitution pattern on the pyridine linker (ortho, meta, para) impact the scalability of the synthesis?
A2: The substitution pattern significantly influences the linker's geometry and reactivity, which in turn affects the ease of synthesis and purification.
-
Para-substitution: Generally, this is the most synthetically accessible and often leads to more linear and rigid linkers. This can simplify purification and may result in more predictable behavior during scale-up.
-
Meta-substitution: This pattern introduces a distinct kink in the linker, which can be beneficial for ternary complex formation. Synthetically, it can be more challenging to introduce functionality at the meta position, potentially requiring more complex starting materials or multi-step synthetic routes.
-
Ortho-substitution: This can lead to significant steric hindrance around the connection points, potentially lowering reaction yields and requiring more forceful coupling conditions.[2] This steric bulk can also influence the final PROTAC's conformation and biological activity.
Q3: What are the key analytical techniques for characterizing pyridine-based PROTACs during and after scale-up?
A3: Comprehensive characterization is crucial to ensure the quality and consistency of your scaled-up PROTAC batches. Key analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final PROTAC and all intermediates.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass determination for structural confirmation.[3][4] Liquid chromatography-mass spectrometry (LC-MS) is invaluable for monitoring reaction progress and assessing purity.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final PROTAC.[1][5] Chiral HPLC may be necessary if your molecule has stereocenters.[1]
-
Powder X-Ray Diffraction (PXRD): For solid-state characterization, PXRD is used to identify the crystalline form of the final product, which is critical for formulation and manufacturing.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Low Yields in Coupling Reactions
Problem: "I am experiencing low yields in the amide coupling step between my pyridine-containing linker and my E3 ligase ligand (or target protein ligand)."
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inefficient Coupling Reagents | The basicity of the pyridine ring can sometimes interfere with standard coupling reagents. | Switch to more robust coupling reagents like HATU, HBTU, or COMU, which are known for their high efficiency, even in challenging couplings.[6] |
| Steric Hindrance | The pyridine ring, especially when substituted at the ortho position, can create steric bulk that hinders the approach of the coupling partners.[2] | 1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier.[2] 2. Change Solvent: Use a high-boiling point aprotic solvent like DMF or NMP to ensure all components remain in solution at higher temperatures. 3. Alternative Activation: Consider converting the carboxylic acid to a more reactive species like an acid chloride or acyl fluoride before adding the amine. |
| Poor Solubility of Starting Materials | At higher concentrations required for scale-up, one or more of your reactants may not be fully soluble, leading to an incomplete reaction. | 1. Solvent Screening: Experiment with different solvent systems or co-solvents to improve solubility. 2. Temperature Adjustment: Gently heating the reaction mixture may improve solubility, but monitor for potential degradation. |
| Moisture in the Reaction | Water can hydrolyze activated esters and compete with the amine, leading to lower yields. | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
Workflow for Troubleshooting Low Coupling Yields:
Caption: A decision-making guide for addressing low yields in coupling reactions.
Difficult Purification
Problem: "My final pyridine-based PROTAC is difficult to purify by reverse-phase HPLC, showing broad peaks and poor separation from impurities."
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Strong Interaction with Silica | The basic pyridine nitrogen can strongly interact with the acidic silanol groups on standard silica gel, leading to peak tailing and poor recovery. | 1. Use a Different Stationary Phase: Consider using an end-capped C18 column or a column with a different chemistry (e.g., phenyl-hexyl). 2. Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the silanol groups. |
| Poor Solubility in Mobile Phase | The PROTAC may be precipitating on the column, leading to high backpressure and poor peak shape.[5] | 1. Adjust Initial Mobile Phase: Ensure the initial mobile phase composition is strong enough to keep your compound soluble.[5] 2. Sample Preparation: Dissolve the crude material in a strong solvent like DMSO or DMF and then dilute with the initial mobile phase before injection.[5][7] |
| On-Column Degradation | The acidic conditions of many reverse-phase methods (e.g., using TFA) can cause degradation of acid-labile PROTACs.[5] | 1. Use a Different Acid: Switch to a less harsh acid like formic acid in the mobile phase.[7] 2. Neutral pH Chromatography: If your PROTAC is stable at neutral pH, consider using a buffered mobile phase (e.g., ammonium bicarbonate). |
| Co-eluting Impurities | Impurities with similar polarity to your product may be difficult to separate. | 1. Optimize the Gradient: Use a shallower gradient around the elution time of your product to improve resolution.[5][6] 2. Alternative Purification Technique: Consider orthogonal purification methods like normal-phase chromatography or supercritical fluid chromatography (SFC).[5] |
Experimental Protocol: Standard Reverse-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mg/mL).[7] Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
Instrumentation and Column:
-
Chromatographic Method:
-
Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).[5]
-
Gradient: A shallow gradient is often required. A typical starting point could be 5-95% Mobile Phase B over 30-60 minutes.[7]
-
Detection: Monitor at a wavelength where your compound has strong absorbance (e.g., 254 nm).
-
-
Post-Purification:
Part 3: Advanced Topics and Considerations
Impact of Pyridine Linker on PROTAC Properties
The pyridine ring is not just a simple spacer; its electronic properties and ability to form hydrogen bonds can significantly influence the overall characteristics of the PROTAC.
-
Solubility and Permeability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can improve aqueous solubility compared to a non-polar phenyl linker. However, this also increases the polar surface area (PSA), which can impact cell permeability. Careful balancing of these properties is key.
-
Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism than a simple phenyl ring. However, the position of attachment and the nature of the substituents can influence its metabolic fate.[8]
-
Ternary Complex Formation: The rigidity and defined geometry of the pyridine linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to increased potency.[][10]
"Click Chemistry" for Pyridine Linker Installation
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is an efficient and popular method for synthesizing PROTACs.[11] This approach is particularly useful for modularly assembling PROTACs with pyridine-based linkers.
Workflow for PROTAC Synthesis via Click Chemistry:
Caption: A modular workflow for PROTAC synthesis using click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve the Bioavailability of Compounds with Pyridine Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of improving the bioavailability of compounds containing pyridine linkers. The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to enhance metabolic stability, cellular permeability, and potency.[1][2][3] However, its inherent physicochemical properties can also present significant bioavailability hurdles. This resource is designed to provide you with the expertise and validated protocols needed to navigate these challenges effectively.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you may encounter during your research, offering explanations and actionable solutions.
Issue 1: Poor Aqueous Solubility Leading to Low Dissolution
Question: My compound, which features a pyridine linker, shows very low solubility in aqueous media, resulting in poor dissolution rates and consequently, low oral bioavailability. What are the primary strategies to overcome this?
Answer: Low aqueous solubility is a frequent challenge with heterocyclic compounds. The basic nitrogen in the pyridine ring can be leveraged to improve solubility, but other molecular properties may counteract this effect. Here’s a systematic approach to troubleshoot this issue:
-
Physicochemical Characterization:
-
pKa Determination: First, determine the pKa of the pyridine nitrogen. This will inform the pH range in which the compound is ionized and thus more soluble.
-
LogP/LogD Measurement: Assess the lipophilicity of your compound. A high LogP value often correlates with poor aqueous solubility.
-
-
Formulation-Based Strategies: These approaches aim to enhance the dissolution of the existing molecule without chemical modification.[4][5]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[6][7]
-
pH Adjustment: For basic pyridine compounds, formulating in an acidic environment can promote the formation of a more soluble salt form.[7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a water-soluble polymer matrix prevents crystallization and maintains the drug in a higher-energy, more soluble amorphous state.[4][7]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization and facilitate absorption through lymphatic pathways, potentially bypassing first-pass metabolism.[5][6][8]
-
-
Chemical Modification Strategies:
-
Salt Formation: Creating a salt of the pyridine nitrogen with a pharmaceutically acceptable acid is a common and effective way to increase solubility.
-
Prodrug Approach: A prodrug strategy can be employed to temporarily mask lipophilic regions of the molecule with hydrophilic moieties, improving solubility. These promoieties are designed to be cleaved in vivo to release the active drug.[9][10]
-
Issue 2: High First-Pass Metabolism and Poor Metabolic Stability
Question: My pyridine-containing compound shows good initial solubility but has very low bioavailability in vivo. I suspect high first-pass metabolism. How can I confirm this and what are my options?
Answer: The pyridine ring itself can be a site of metabolic attack, often through oxidation by cytochrome P450 (CYP) enzymes.[11] Here’s how to diagnose and address this:
-
In Vitro Metabolic Stability Assays:
-
Liver Microsomes/Hepatocytes: Incubate your compound with human and relevant preclinical species liver microsomes or hepatocytes to determine its intrinsic clearance.[12] High clearance in these systems is a strong indicator of metabolic instability.
-
Metabolite Identification: Use techniques like LC-MS/MS to identify the major metabolites. Common metabolic pathways for pyridines include N-oxidation and oxidation at the carbon atoms adjacent to the nitrogen.[11]
-
-
Strategies to Mitigate Metabolism:
-
Structural Modification (Metabolic Blocking):
-
Electron-Withdrawing Groups: Introducing electron-withdrawing groups (e.g., fluorine) on the pyridine ring can decrease its susceptibility to oxidation.[12]
-
Scaffold Hopping: In some cases, replacing the pyridine ring with a more metabolically stable heterocycle, such as a pyrimidine or a pyrazole, can be an effective strategy.[12]
-
Steric Hindrance: Introducing bulky groups near the metabolic "soft spot" can sterically hinder the approach of metabolic enzymes.
-
-
Prodrugs: A prodrug can be designed to mask the metabolically labile site, which is then released after absorption.[7]
-
Pyridine N-Oxide Formation: Converting the pyridine to a pyridine N-oxide can sometimes improve metabolic stability and alter physicochemical properties like solubility.[13][14][15] The N-oxide can be more polar, which may reduce cell permeability but can also block N-oxidation as a metabolic pathway.[16]
-
Issue 3: Evidence of Efflux Transporter Activity Limiting Absorption
Question: My compound has good solubility and metabolic stability, but in situ or in vivo studies suggest poor absorption. How do I determine if it's a substrate for efflux transporters like P-glycoprotein (P-gp)?
Answer: Efflux transporters, particularly P-glycoprotein (P-gp), are present in the intestinal wall and act as "bouncers," actively pumping drugs back into the gut lumen, thereby reducing net absorption.[17][18]
-
In Vitro Permeability Assays:
-
Caco-2 or MDCK-MDR1 Assays: These cell-based assays are the gold standard for assessing permeability and identifying P-gp substrates. A high efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral permeability) is indicative of active efflux.
-
Inhibition Studies: Co-incubating your compound with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay can confirm P-gp involvement. A significant reduction in the efflux ratio in the presence of the inhibitor points to your compound being a P-gp substrate.
-
-
Strategies to Overcome Efflux:
-
Formulation with Excipients: Some formulation excipients, such as certain surfactants and polymers, can inhibit efflux transporters.[7]
-
Structural Modifications:
-
Reduce P-gp Recognition Features: While challenging, medicinal chemistry efforts can be directed at modifying the structure to reduce its affinity for P-gp. This often involves fine-tuning lipophilicity and hydrogen bonding characteristics.
-
Increase Hydrophilicity: More hydrophilic compounds are generally poorer substrates for P-gp.[19]
-
-
Co-administration with P-gp Inhibitors: While not a common formulation strategy for approved drugs due to potential drug-drug interactions, this can be a useful tool in preclinical studies to confirm the role of efflux in limiting bioavailability.[20]
-
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my pyridine-containing compound?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[11] This framework helps in predicting the likely hurdles to oral bioavailability.
| BCS Class | Solubility | Permeability | Primary Bioavailability Challenge |
| Class I | High | High | Generally well-absorbed |
| Class II | Low | High | Dissolution rate-limited absorption |
| Class III | High | Low | Permeability-limited absorption |
| Class IV | Low | Low | Both dissolution and permeability are problematic |
Compounds with pyridine linkers often fall into BCS Class II or IV, where low solubility is a primary or contributing factor to poor bioavailability.[11]
Q2: Can replacing a phenyl ring with a pyridine ring (a "phenyl-pyridyl switch") improve bioavailability?
Yes, this is a common medicinal chemistry strategy. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially improving interactions with biological targets and enhancing solubility. Furthermore, the electron-deficient nature of the pyridine ring can make it less susceptible to oxidative metabolism compared to an electron-rich phenyl ring, thus improving metabolic stability.[2] However, this switch can also introduce new liabilities, such as altered pKa or new metabolic pathways, so careful evaluation is necessary.
Q3: What role do pyridine N-oxides play in improving bioavailability?
Converting a pyridine to a pyridine N-oxide introduces a highly polar N+-O- bond.[15][16] This can have several effects:
-
Increased Solubility: The high polarity can significantly increase aqueous solubility.[16]
-
Altered Metabolism: It blocks N-oxidation and can change the overall metabolic profile.
-
Reduced Permeability: The increased polarity may decrease passive diffusion across cell membranes.[16]
-
Prodrug Potential: In some cases, pyridine N-oxides can be reduced back to the parent pyridine in vivo, making them useful as hypoxia-activated prodrugs.[16]
The overall impact on bioavailability depends on the balance of these effects.[14]
Q4: How do I choose between different formulation strategies like ASDs and SEDDS?
The choice depends on the physicochemical properties of your compound.[8]
-
Amorphous Solid Dispersions (ASDs) are generally suitable for compounds whose bioavailability is limited by their dissolution rate (BCS Class II). They work by maintaining the drug in a high-energy, amorphous state.
-
Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly useful for highly lipophilic (high LogP) compounds that have very poor aqueous solubility.[6] These lipid-based formulations can enhance absorption by presenting the drug in a solubilized form to the gastrointestinal tract and can also utilize lymphatic uptake pathways.[5]
Experimental Protocols & Visualizations
Protocol: In Vitro Dissolution Testing
This protocol outlines a standard method for assessing the dissolution rate of your formulated compound.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare 900 mL of a biorelevant medium, such as Simulated Gastric Fluid (SGF, pH 1.2) or Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). The choice should be justified based on the drug's properties.[7]
-
Temperature: Maintain the medium at 37 ± 0.5 °C.[7]
-
Paddle Speed: Set the paddle speed to a justified rate, typically 50 or 75 rpm.[7]
-
Sample Introduction: Introduce a precisely weighed amount of the drug or formulation into the dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
-
Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Plot the percentage of drug dissolved versus time to generate a dissolution profile.
Diagram: Troubleshooting Workflow for Low Bioavailability
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-(acyloxyalkyl)pyridinium salts as soluble prodrugs of a potent platelet activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
An In-Depth Comparison and Methodological Guide for Researchers
Introduction
In the landscape of modern drug discovery and synthetic chemistry, substituted pyridines are foundational building blocks. Among these, 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride stands out as a versatile intermediate, frequently employed in the synthesis of complex heterocyclic systems for pharmaceutical and agrochemical applications.[1][2] Its trifunctional nature—bearing an amino group, a halogen, and a carboxylic acid on a pyridine core—demands unambiguous structural verification.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of this characterization. It provides a detailed "fingerprint" of the molecule's hydrogen environment, confirming not only its identity but also its purity. This guide offers an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect its characteristic spectral features, compare it with structurally similar analogs to highlight its unique signature, and provide a robust, self-validating experimental protocol for its analysis.
Structural and Electronic Landscape
To interpret the ¹H NMR spectrum, we must first understand the molecule's structure and the interplay of its functional groups. The hydrochloride salt form means the basic amino group is protonated to an ammonium cation (-NH₃⁺), and the pyridine nitrogen may also be partially protonated depending on the solvent environment.[3]
Figure 1: Chemical Structure of the Topic Compound.[4]
The pyridine ring features two remaining aromatic protons. Their chemical shifts are influenced by the electronic effects of the substituents:
-
-COOH (Carboxylic Acid): A strong electron-withdrawing group, deshielding nearby protons.
-
-Cl (Chloro): An electron-withdrawing group via induction but weakly donating via resonance. Its net effect is deshielding.
-
-NH₃⁺ (Ammonium): A strongly electron-withdrawing and deshielding group.
These combined effects result in a significantly electron-poor aromatic system, leading to characteristic downfield shifts for the ring protons.
Predicted ¹H NMR Spectral Analysis
Based on first principles and established data for substituted pyridines, we can predict the key features of the ¹H NMR spectrum in a suitable solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Characteristics & Rationale |
| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | 1H | Highly deshielded due to the acidic nature and hydrogen bonding.[5][6] Signal disappears upon D₂O exchange.[7] |
| -NH₃⁺ | 8.0 - 9.5 | Broad Singlet (br s) | 3H | The positive charge on the nitrogen causes significant deshielding.[8] Broadness is due to quadrupolar relaxation and exchange. Disappears upon D₂O exchange. |
| Pyridine H-5 | 8.0 - 8.4 | Doublet (d) | 1H | Downfield shift due to the cumulative electron-withdrawing effects of the substituents. Coupled to H-4. |
| Pyridine H-4 | 7.4 - 7.8 | Doublet (d) | 1H | Located meta to the strongly withdrawing -COOH and ortho to the -NH₃⁺ group. Coupled to H-5. |
The Comparative Advantage: ¹H NMR Fingerprinting vs. Analogs
The true power of ¹H NMR lies in its ability to distinguish between closely related structures. Minor positional changes of substituents lead to dramatic differences in the resulting spectrum. Let us compare our target compound with three relevant alternatives.
| Compound | Structure | Key ¹H NMR Differences from Target Compound |
| 3-Aminopyridine [9] | Lacks the deshielding -COOH and -Cl groups, resulting in a more complex, upfield aromatic region (typically 7.0-8.1 ppm). The spectrum shows four distinct aromatic proton signals. | |
| 6-Chloropyridine-3-carboxylic acid [10] | The absence of the amino group removes a key deshielding influence and a broad -NH₃⁺ signal. The aromatic region will consist of three protons, showing different splitting patterns (dd, d, d). | |
| 2-Amino-6-chloropyridine | The different substitution pattern results in three aromatic protons. The proton between the two substituents (H-3) is significantly shifted compared to the target. The absence of the carboxylic acid peak is a primary differentiator. |
This comparative analysis underscores that the specific pattern of two doublets in the aromatic region, combined with the presence and integration of the very broad -COOH and -NH₃⁺ signals, provides an unmistakable fingerprint for this compound.
A Validated Protocol for ¹H NMR Acquisition
This protocol is designed to be self-validating, incorporating a confirmatory step to ensure accurate signal assignment.
I. Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection & Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expert Rationale: DMSO-d₆ is the solvent of choice for several reasons. Its high polarity readily dissolves the hydrochloride salt.[11] Crucially, its residual water peak (~2.5 ppm) does not interfere with the aromatic or labile proton signals. Unlike D₂O, it does not immediately exchange with the -COOH and -NH₃⁺ protons, allowing for their observation.
-
-
Solubilization: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogenous solution is essential for high-resolution spectra.
II. NMR Spectrometer Setup & Data Acquisition (400 MHz Example)
-
Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe to the ¹H frequency.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is critical for resolving the fine coupling between the aromatic protons.
-
Acquisition Parameters:
-
Pulse Program: Standard 1-pulse sequence (e.g., zg30).
-
Number of Scans (NS): 16 to 64. Rationale: This provides an excellent signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): 2 seconds. Rationale: Allows for sufficient relaxation of protons, ensuring accurate integration.
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): 20 ppm (from -2 to 18 ppm). Rationale: A wide spectral window is necessary to capture both the upfield TMS reference (if used) and the far downfield carboxylic acid proton.
-
-
Acquire Spectrum: Start the acquisition.
III. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline for accurate integration.
-
Referencing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
Integration: Integrate all signals, setting the integration of one of the aromatic doublets to 1.0 H. Verify that the other signals correspond to the expected proton counts (1H, 1H, 3H, 1H).
IV. The Self-Validation Step: D₂O Exchange
-
Confirmation of Labile Protons: After acquiring the initial spectrum, carefully remove the NMR tube. Add one drop of deuterium oxide (D₂O) to the sample.
-
Mix and Re-acquire: Gently shake the tube to mix and re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: In the new spectrum, the signals assigned to the -COOH and -NH₃⁺ protons should significantly diminish or disappear entirely. This rapid proton-deuterium exchange provides definitive proof of their identity.[8]
Figure 2: ¹H NMR Acquisition and Validation Workflow.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is both definitive and easily interpretable. The key diagnostic features are two doublets in the downfield aromatic region and two distinct, broad singlets corresponding to the carboxylic acid and protonated amine functionalities. These features, when confirmed by D₂O exchange, create a unique spectral fingerprint that allows for confident differentiation from isomers and related analogs. The robust protocol detailed herein ensures that researchers, scientists, and drug development professionals can achieve high-quality, reliable, and self-validated data for this critical synthetic intermediate, underpinning the integrity of their subsequent research.
References
- 1. Page loading... [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. This compound | C6H6Cl2N2O2 | CID 73977825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]
- 10. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8 [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Reactivity of 3-Amino-6-chloropyridine-2-carboxylic acid
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
In the landscape of modern drug discovery, pyridine scaffolds are ubiquitous, prized for their unique physicochemical properties that can enhance aqueous solubility and bioavailability.[1][2][3] The strategic functionalization of these rings is a cornerstone of medicinal chemistry. 3-Amino-6-chloropyridine-2-carboxylic acid is a particularly valuable building block, presenting researchers with three distinct, orthogonally reactive functional groups on a single, electron-deficient pyridine core: a nucleophilic amino group, an electrophilic carbon-chlorine bond, and a versatile carboxylic acid.
This guide provides an in-depth comparison of the reactivity of these functional groups, both intrinsically and in relation to common alternative building blocks. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in designing efficient and robust synthetic strategies.
Section 1: Reactivity Profile and Electronic Landscape
The reactivity of 3-amino-6-chloropyridine-2-carboxylic acid is governed by the electronic interplay of its substituents. The pyridine nitrogen, along with the chloro and carboxylic acid groups, act as electron-withdrawing groups, rendering the ring electron-deficient. This generally deactivates the ring towards electrophilic aromatic substitution but activates the C6-Cl bond for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. Conversely, the 3-amino group is a powerful electron-donating group, which modulates the ring's electronics and acts as a key nucleophilic handle. This inherent electronic tension is the key to its versatile and selective reactivity.
Section 2: Palladium-Catalyzed Cross-Coupling at the C6-Position
The carbon-chlorine bond at the C6 position is a prime site for carbon-carbon bond formation via cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This transformation is fundamental for constructing biaryl structures prevalent in pharmaceuticals.[6]
Comparative Reactivity of Halopyridines
The primary challenge in coupling chloropyridines lies in the strength of the C-Cl bond, which makes the initial oxidative addition step—often the rate-determining step in the catalytic cycle—more difficult compared to its heavier halogen counterparts.[7][8] The established order of reactivity for halogens in palladium-catalyzed cross-couplings is I > Br > Cl > F .[7]
Consequently, while iodinated and brominated pyridines can often be coupled under milder conditions with simpler catalyst systems, chloropyridines demand more robust and highly active catalysts.[7] This typically involves the use of sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[8] These ligands facilitate the oxidative addition to the strong C-Cl bond, enabling efficient coupling.[8]
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 6-Halopyridines
| Entry | Halopyridine Substrate | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Amino-6-iodo pyridine-2-COOH | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | 80 | 4 | >90 |
| 2 | 3-Amino-6-bromo pyridine-2-COOH | PdCl₂(dppf) (3 mol%) | K₂CO₃ | 90 | 8 | 85-95 |
| 3 | 3-Amino-6-chloro pyridine-2-COOH | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 100-110 | 12-24 | 70-85[8] |
Note: Data is representative and compiled from typical outcomes for analogous systems described in the literature.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for the challenging coupling of the C-Cl bond, employing a highly active catalyst system.
Materials:
-
3-Amino-6-chloropyridine-2-carboxylic acid
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[9]
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous 1,4-Dioxane/Water (e.g., 10:1 ratio)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-amino-6-chloropyridine-2-carboxylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[8]
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the anhydrous dioxane.[9]
-
Add the bulk of the degassed solvent (e.g., 9 mL dioxane, 1 mL water) to the Schlenk flask containing the reagents.[8]
-
Add the catalyst premix to the reaction mixture via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.[8][10]
-
Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 12-24 hours.[9]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[9]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
Section 3: Amide Bond Formation
The presence of both a carboxylic acid and an amino group makes this building block a powerful tool for constructing amide bonds, which are arguably the most common functional group in medicinal chemistry.[11][12] The key to its utility is the ability to selectively functionalize one group in the presence of the other.
Reactivity of the 2-Carboxylic Acid
The carboxylic acid can be readily activated and coupled with a wide range of primary and secondary amines to form amides. The process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[12][13]
Common coupling reagents fall into several classes, including carbodiimides (e.g., EDC, DCC) and uronium/aminium salts (e.g., HATU, HBTU).[11][14] For a substrate like ours, where the 3-amino group could potentially interfere, uronium reagents like HATU are often preferred as they are highly efficient and can lead to faster reaction times, minimizing potential side reactions.[14]
Table 2: Comparison of Coupling Reagents for Amidation
| Entry | Amine Nucleophile | Coupling Reagent | Base | Time (h) | Yield (%) |
| 1 | Benzylamine | EDC / HOBt | DIPEA | 12 | 85-95 |
| 2 | Aniline | HATU | DIPEA | 4 | 80-90 |
| 3 | Morpholine | T3P | Pyridine | 6 | >90 |
Note: Data is representative. HATU is often more effective for less nucleophilic amines like aniline.
Reactivity of the 3-Amino Group
The 3-amino group is an aromatic amine. Its nucleophilicity is lower than that of a typical aliphatic amine due to the delocalization of the nitrogen lone pair into the pyridine ring. However, it is still sufficiently nucleophilic to participate in amide bond formation if reacted with an activated carboxylic acid or acyl chloride.[15] When performing an amide coupling at the 2-carboxylic acid position, the 3-amino group generally does not require protection, especially when using efficient modern coupling reagents that promote rapid reaction at the intended site.
Validated Experimental Protocol: Amide Coupling at the Carboxylic Acid
This protocol uses HATU, a highly effective coupling reagent suitable for a broad range of amines.
Materials:
-
3-Amino-6-chloropyridine-2-carboxylic acid
-
Amine (primary or secondary, 1.1 equiv.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-amino-6-chloropyridine-2-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU (1.2 mmol) and DIPEA (3.0 mmol) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[14]
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by LC-MS or TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualization: Amide Coupling Workflow
Caption: General workflow for amide bond formation using HATU as a coupling agent.
Section 4: Orthogonal Reactivity and Strategic Synthesis
The true power of 3-amino-6-chloropyridine-2-carboxylic acid lies in its capacity for orthogonal, or sequential, functionalization. The distinct reactivity of the three functional groups allows for a stepwise synthetic approach, enabling the construction of complex molecules with high precision.
A common and highly effective strategy is to first perform the Suzuki-Miyaura coupling on the C-Cl bond. The conditions required for this transformation (palladium catalyst, base, heat) are generally compatible with the free amino and carboxylic acid groups. Following the successful C-C bond formation, the resulting biaryl intermediate can then be subjected to standard amide coupling conditions to functionalize the carboxylic acid. This two-step approach provides a modular and efficient route to highly decorated pyridine scaffolds.
Caption: A strategic two-step orthogonal functionalization workflow.
Conclusion
3-Amino-6-chloropyridine-2-carboxylic acid is a versatile and powerful building block for chemical synthesis and drug discovery. Its value is derived not just from the presence of three key functional groups, but from their differential reactivity. The C-Cl bond, while less reactive than its bromo or iodo analogs, can be effectively functionalized using modern, highly active palladium catalysts. The carboxylic acid is readily converted to an amide using standard coupling reagents, and the amino group provides a further point for diversification. By understanding the distinct reactivity profiles and employing an orthogonal synthetic strategy, researchers can leverage this scaffold to rapidly and efficiently access complex and novel molecular architectures.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. hepatochem.com [hepatochem.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. growingscience.com [growingscience.com]
- 15. scielo.br [scielo.br]
A Comparative Guide to Linker Strategies in PROTAC Design: Beyond Standard PEG and Alkyl Chains
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5][6]
Historically, linker design has often relied on synthetically accessible and flexible polyethylene glycol (PEG) and alkyl chains.[5][7] However, the field is witnessing a significant shift towards more sophisticated and functional linkers to overcome the limitations of these conventional options and to unlock the full potential of PROTACs.[4] This guide provides a comparative analysis of alternative linker strategies, offering insights into their design principles, performance characteristics, and the experimental workflows required for their evaluation.
The Limitations of Conventional Linkers
Alkyl and PEG chains are the most common motifs in PROTAC linkers, primarily due to their synthetic tractability and the ease with which their length can be modified.[5][8] PEG linkers, in particular, can enhance the aqueous solubility of PROTACs, which is a significant challenge for these often large and lipophilic molecules.[7][9][10]
However, the high flexibility of these linkers can also be a double-edged sword. It can lead to a significant entropic penalty upon binding to form the ternary complex (POI-PROTAC-E3 ligase), potentially reducing the complex's stability.[1] Furthermore, a high number of rotatable bonds can negatively impact cell permeability and oral bioavailability.[1] This has spurred the exploration of alternative linker architectures that offer more control over the PROTAC's conformation and physicochemical properties.
Alternative Linker Scaffolds in PROTAC Design
Recent advancements have introduced a variety of alternative linker strategies, each with unique properties that can be leveraged to optimize PROTAC performance. These can be broadly categorized into rigid, functional, and other specialized linkers.
Rigid Linkers: Pre-organizing for Potency
Rigid linkers constrain the conformational freedom of the PROTAC, which can pre-organize the molecule into a conformation favorable for ternary complex formation.[1][6] This can reduce the entropic penalty of binding and improve selectivity by disfavoring the formation of off-target ternary complexes.[1]
-
Cyclic Structures: Saturated rings like piperazine and piperidine are commonly incorporated to add rigidity.[5][8] These structures can also improve water solubility and metabolic stability.[8]
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[1][] They can also participate in π-π stacking interactions with the target protein or E3 ligase, further stabilizing the ternary complex.[]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide conformational restriction.[1][5] The triazole moiety is also metabolically stable, which is advantageous for in vivo applications.[8]
Functional ("Smart") Linkers: Adding a Layer of Control
A newer class of "smart" linkers incorporates functionalities that allow for spatiotemporal control over PROTAC activity.[1]
-
Photoswitchable Linkers: These linkers, often containing an azobenzene group, can change between cis and trans isomers when exposed to specific wavelengths of light, allowing for the activation or deactivation of the PROTAC in a controlled manner.[1]
-
Photocleavable Linkers: These linkers can be broken by light, providing another method for controlling the release of the active PROTAC at a specific time and location.[1]
-
Self-Immolative Linkers: These are designed to be cleaved by a specific intracellular trigger, such as an enzyme, releasing the active PROTAC only in the desired cellular environment.[1]
Fused-Heterocyclic Linkers
Fused heterocyclic systems, such as benzoimidazole or thienopyrimidine, are gaining traction as rigid linkers.[8] They offer directional rigidity and can enhance metabolic resistance. Their structures can mimic natural ligand scaffolds, potentially improving protein binding and biocompatibility.[8]
Comparative Analysis of Linker Types
The choice of linker has a profound impact on the properties and performance of a PROTAC. The following table provides a comparative overview of the different linker classes.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Flexible hydrocarbon chains.[1][8] | Synthetically accessible, easy to modify length.[1] | Can be hydrophobic, high number of rotatable bonds may decrease permeability.[1][8] |
| PEG Chains | Flexible, hydrophilic chains.[1][9] | Improves solubility, good biocompatibility.[7][8][9] | Can have reduced metabolic stability, high flexibility can lead to unproductive binding.[1][8] |
| Rigid Linkers | Contain cyclic or unsaturated moieties.[1][8] | Pre-organizes conformation, can improve potency and selectivity.[1] | More synthetically challenging, less adaptable to different protein pairs.[1] |
| Functional Linkers | Contain photoswitchable or cleavable groups.[1] | Spatiotemporal control of PROTAC activity.[1] | Can add synthetic complexity, may require external triggers (e.g., light).[1] |
| Fused-Heterocyclic | Bicyclic or tricyclic rigid structures.[8] | Directional rigidity, enhanced metabolic resistance.[8] | Synthetic accessibility can be challenging. |
Visualizing PROTAC Concepts and Workflows
To better understand the principles of PROTAC design and evaluation, the following diagrams illustrate the key processes.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development.
Caption: Classification of common and alternative PROTAC linkers.
Experimental Protocols for Linker Evaluation
A systematic evaluation of different linkers is crucial for identifying the optimal PROTAC candidate. The following are key experimental protocols for assessing linker performance.
Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To quantify the binding affinity and kinetics of the PROTAC to the POI and E3 ligase, and to assess the stability of the ternary complex.
Methodology:
-
Immobilization: Immobilize the biotinylated POI or E3 ligase onto a streptavidin-coated SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the non-immobilized protein partner (E3 ligase or POI) to confirm its binding.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the PROTAC mixed with varying concentrations of the second protein partner over the immobilized protein.
-
An increase in the binding response compared to the binary interaction indicates the formation of a ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Causality: A stable ternary complex is a prerequisite for efficient ubiquitination.[12] This assay provides quantitative data on how the linker influences the formation and stability of this complex.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
Objective: To determine the concentration-dependent degradation of the POI in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the POI.
-
Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[12]
Causality: This assay directly measures the functional outcome of PROTAC activity in a biological system, providing a clear indication of the linker's impact on degradation efficacy.
Protocol 3: Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Objective: To assess the passive permeability of the PROTAC across an artificial membrane, providing an early indication of its potential for cell entry.
Methodology:
-
Plate Preparation: Use a 96-well PAMPA plate system, with a donor plate at the bottom and an acceptor plate on top, separated by a microfilter disc coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Sample Preparation: Dissolve the PROTAC in a buffer at a known concentration.
-
Assay:
-
Add the PROTAC solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature.
-
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and the known surface area of the membrane and incubation time.
Causality: Poor cell permeability is a major hurdle for PROTACs due to their high molecular weight.[9][] This assay helps to evaluate how the linker's physicochemical properties (e.g., hydrophilicity, number of rotatable bonds) influence its ability to cross cell membranes.
Conclusion
The linker is a critical component in PROTAC design, with a profound influence on the molecule's biological activity and drug-like properties.[2][14] While traditional flexible linkers like PEG and alkyl chains have been instrumental in the initial development of PROTACs, the field is increasingly moving towards more sophisticated linker strategies.[4] Rigid, functional, and other novel linkers offer exciting opportunities to fine-tune PROTAC performance, leading to improved potency, selectivity, and pharmacokinetic profiles.[1][8] The rational design and systematic evaluation of these alternative linkers, using the experimental approaches outlined in this guide, will be essential for advancing the next generation of protein degraders.
References
- 1. chempep.com [chempep.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. benchchem.com [benchchem.com]
- 14. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
A Comparative Guide to Suzuki and Buchwald-Hartwig Coupling for Pyridine Functionalization
For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. Pyridine and its derivatives are prevalent in a vast number of FDA-approved drugs and biologically active compounds, making the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this heterocycle a critical endeavor.[1][2] Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions have emerged as two of the most powerful and versatile methods.[1][2]
This guide provides an in-depth comparative analysis of these two indispensable reactions for pyridine functionalization. We will delve into their mechanisms, explore the practical nuances of reaction setup, compare their performance with supporting experimental data, and provide detailed protocols to empower you to make the most informed decisions for your synthetic challenges.
The Significance of the Pyridine Moiety
The pyridine ring is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1] Consequently, the development of robust synthetic methodologies to introduce diverse substituents onto the pyridine core is of paramount importance for expanding chemical space and optimizing drug candidates. Both the Suzuki and Buchwald-Hartwig couplings have proven instrumental in this regard, enabling the synthesis of complex pyridine-containing molecules that would be otherwise difficult to access.
The Suzuki-Miyaura Coupling: A Master of C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a new carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3][4] Its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents have cemented its status as a go-to method for biaryl synthesis.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyridine electrophile to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
References
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 3-Amino-6-chloropyridine-2-carboxylic Acid Derivatives
In the landscape of modern drug discovery and development, the structural integrity and purity of pharmaceutical intermediates are not merely a matter of quality control; they are the very foundation of a candidate's safety and efficacy profile. 3-Amino-6-chloropyridine-2-carboxylic acid and its derivatives are a class of heterocyclic compounds of significant interest, serving as crucial building blocks for a range of pharmacologically active molecules. The precise arrangement of their functional groups—the amino, chloro, and carboxylic acid moieties—renders them versatile synthons, but also susceptible to a variety of side reactions and impurity formation during synthesis.
This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of these vital intermediates. We move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to help researchers, scientists, and drug development professionals design robust, self-validating purity assessment workflows. Our objective is to equip you with the expertise to not only quantify the purity of your synthesized compound but also to confidently identify and characterize any potential impurities, a critical step mandated by regulatory bodies like the FDA and guided by the International Council for Harmonisation (ICH).[1][2][3][4]
The Impurity Challenge: Understanding What and Why
Before delving into analytical methodologies, it is crucial to understand the types of impurities that can arise during the synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid derivatives. According to ICH Q3A guidelines, impurities are classified based on their origin.[2][5][6] For this specific class of molecules, a scientist must anticipate:
-
Organic Impurities:
-
Starting Materials & Intermediates: Incomplete conversion can leave unreacted precursors in the final product.
-
By-products: Competing side reactions, such as dimerization, over-halogenation, or incorrect positional substitution, can generate structurally similar impurities that are often challenging to separate.
-
Degradation Products: The compound may degrade under specific conditions of light, temperature, or pH, leading to new impurities over time.
-
-
Inorganic Impurities: These can derive from reagents, ligands, and catalysts used in the manufacturing process.[5][6]
-
Residual Solvents: Solvents used during synthesis or purification steps may remain in the final product.
The control of these impurities is not optional. Regulatory guidelines establish strict thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug product.[1][7] An unidentified peak in a chromatogram is not just an analytical anomaly; it is a potential risk that must be thoroughly investigated.
A Strategic Workflow for Purity Assessment
A robust purity assessment strategy is multi-tiered, often beginning with a high-throughput screening method and escalating to more definitive, information-rich techniques for characterization. The following workflow illustrates a logical approach to ensuring the purity of a synthesized batch.
Caption: A strategic workflow for comprehensive purity assessment.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical method should be driven by the specific question being asked. Is it a routine purity check? Or the structural elucidation of an unknown impurity? Here, we compare the workhorse techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.[8] For pyridine derivatives, which possess strong UV chromophores, HPLC with a UV or Photodiode Array (PDA) detector is particularly effective.[9]
Expertise & Causality:
-
Column Choice: A C18 reversed-phase column is the logical starting point. The nonpolar stationary phase effectively retains the aromatic pyridine ring, while the polarity of the amino and carboxylic acid groups allows for elution with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Mobile Phase: A gradient elution is generally preferred over an isocratic one.[8] This is because a gradient (where the organic solvent concentration is increased over time) can effectively elute both early-eluting polar impurities and late-eluting nonpolar impurities within a single run, providing a comprehensive impurity profile. The addition of a modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (~0.1%) is crucial. It protonates the carboxylic acid and amino groups, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.
-
Detector: A PDA detector is superior to a simple UV detector as it captures the entire UV spectrum for each peak. This allows for peak purity analysis, where the spectra across an eluting peak are compared. A non-homogenous spectrum suggests a co-eluting impurity.
Experimental Protocol: HPLC-UV/PDA for Purity Determination
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, with PDA scanning from 200-400 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.[8] Any impurity exceeding the ICH reporting threshold (typically 0.05% or higher) must be noted.[1]
Gas Chromatography (GC)
GC is the ideal technique for analyzing volatile and semi-volatile compounds, making it the primary method for identifying and quantifying residual solvents.[10] However, due to the high polarity and low volatility of 3-Amino-6-chloropyridine-2-carboxylic acid, direct GC analysis is challenging.[11]
Expertise & Causality:
-
Derivatization is Key: To make the analyte suitable for GC, a chemical derivatization step is necessary. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice.[11] This process replaces the active hydrogens on the amino and carboxylic acid groups with nonpolar trimethylsilyl (TMS) groups, significantly increasing the compound's volatility and thermal stability.[12] This deliberate chemical modification is a prime example of adapting a protocol to the specific nature of the analyte.
-
Headspace GC for Solvents: For residual solvent analysis, headspace GC is the preferred technique. The sample is heated in a sealed vial, and only the volatile components in the headspace (the gas above the sample) are injected into the GC. This prevents non-volatile matrix components from contaminating the system and provides excellent sensitivity for common organic solvents.
Experimental Protocol: GC-FID for Residual Solvents
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A nonpolar column, such as a DB-624 or equivalent, is typically used for solvent analysis.
-
Carrier Gas: Helium or Hydrogen.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
-
GC Oven Program:
-
Initial Temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Detector: FID at 250 °C.
-
Sample Preparation: Accurately weigh ~100 mg of the compound into a headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., Dimethyl sulfoxide - DMSO) and seal the vial.
-
Quantification: Identification is based on retention time matching with known solvent standards. Quantification is performed using an internal or external standard calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled information about molecular structure and can be adapted into a powerful quantitative tool (qNMR).[13][14] Unlike chromatographic methods that rely on response factors, the signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method for purity assessment.[15][16][17]
Expertise & Causality:
-
The Power of Orthogonality: qNMR is an excellent orthogonal technique to HPLC. While HPLC separates components in time, qNMR analyzes the entire sample at once, providing purity based on a completely different physical principle. If both methods yield a similar purity value, it provides a high degree of confidence in the result.
-
Internal Standard Selection: The choice of an internal standard is the most critical step in a qNMR experiment. The standard must be of high, certified purity, stable, and have at least one sharp resonance in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals. For aromatic compounds like our target, a standard like maleic acid or dimethyl sulfone is often a good choice.
-
Self-Validating Protocol: The qNMR experiment is self-validating. The presence of sharp, well-resolved peaks for both the analyte and the internal standard, along with a flat baseline, confirms the suitability of the experimental conditions. The purity calculation relies on a simple ratio of integrals, minimizing processing errors.
Caption: Workflow for quantitative NMR (qNMR) purity determination.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Preparation: Accurately weigh approximately 10 mg of the synthesized compound (mass_A) and 5 mg of a certified internal standard (mass_IS, e.g., maleic acid) into the same vial.
-
Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Crucial Parameter: Use a long relaxation delay (e.g., 30-60 seconds) to ensure all protons fully relax between scans, which is essential for accurate integration.
-
Processing: Process the spectrum and carefully integrate a well-resolved signal corresponding to the analyte (Int_A) and a signal from the internal standard (Int_IS).
-
Calculation: Calculate the purity using the standard qNMR equation: Purity (%) = (IntA / NA) × (NIS / IntIS) × (massIS / massA) × (MWA / MWIS) × PurityIS Where:
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
Purity_IS = Purity of the internal standard
-
Mass Spectrometry (MS)
MS is the most powerful technique for impurity identification.[18] When coupled with a chromatographic separation technique (LC-MS or GC-MS), it can provide the molecular weight of every impurity, which is the first and most critical piece of information in determining its structure.[10][19]
Expertise & Causality:
-
High-Resolution MS (HRMS): For definitive identification, HRMS (e.g., Time-of-Flight or Orbitrap) is invaluable.[20][21] It provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of an impurity's elemental formula. This can often distinguish between isomers or compounds with very similar nominal masses.
-
Tandem MS (MS/MS): To gain further structural information, tandem mass spectrometry can be employed.[20][21] In this technique, the ion of a specific impurity is isolated and then fragmented. The resulting fragmentation pattern provides a fingerprint that can be used to piece together the impurity's structure, much like solving a puzzle.
Experimental Protocol: LC-MS for Impurity Identification
-
Instrumentation: An HPLC system (as described above) coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Chromatography: Use the same HPLC method developed for purity assessment to ensure correlation of peaks.
-
Ionization: Electrospray Ionization (ESI) is typically used for polar molecules like these pyridine derivatives. Run in both positive and negative ion modes to maximize the chances of ionizing all components.
-
Data Acquisition: Acquire data in full scan mode to detect all ions. If an unknown impurity is detected, perform a separate targeted MS/MS experiment on that precursor ion.
-
Data Analysis: Extract the accurate mass of the impurity from the full scan data. Use software to generate possible elemental compositions. Analyze the MS/MS fragmentation pattern to propose a chemical structure.
Summary Comparison of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations | Destructive? |
| HPLC-UV/PDA | Routine purity testing and quantification. | High resolution, sensitive, robust, excellent for quantification.[8] | Requires a chromophore; response factors can vary between compounds. | Yes |
| GC-FID/MS | Analysis of volatile impurities (residual solvents). | Extremely sensitive for volatile compounds; established libraries for solvent ID. | Not suitable for non-volatile compounds without derivatization.[11] | Yes |
| qNMR | Absolute purity determination; structural verification. | Primary quantitative method; no reference standard needed for each impurity; provides structural info.[15][16] | Lower sensitivity than HPLC; requires pure internal standard; potential for signal overlap.[16][17] | No |
| LC-MS (HRMS) | Identification and structural elucidation of unknown impurities. | Provides molecular weight and elemental composition; extremely sensitive and specific.[18][20] | Quantification can be complex; ion suppression effects can occur. | Yes |
Conclusion
Assessing the purity of 3-Amino-6-chloropyridine-2-carboxylic acid derivatives is a multifaceted task that demands a strategic, multi-technique approach. No single method can provide all the necessary information. A workflow that begins with high-resolution HPLC-PDA for initial purity screening, followed by LC-HRMS for the identification of any unknown impurities, and confirmed by an orthogonal qNMR assay for absolute purity, constitutes a robust and scientifically sound strategy. This comprehensive approach not only ensures the quality and consistency of these critical pharmaceutical building blocks but also aligns with the stringent expectations of global regulatory authorities, ultimately safeguarding the integrity of the drug development process.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pharmtech.com [pharmtech.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. ikev.org [ikev.org]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. azooptics.com [azooptics.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijprajournal.com [ijprajournal.com]
- 19. biotech-spain.com [biotech-spain.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
The Linker's Edge: A Comparative Guide to In Vitro and In Vivo Stability of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system, are composed of three critical elements: a warhead to bind the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] While the warhead and E3 ligase ligand dictate specificity, the linker is far from a passive spacer. Its chemical composition, length, and rigidity are pivotal determinants of a PROTAC's stability, both in laboratory assays (in vitro) and within a living organism (in vivo).[2][3] An unstable linker can lead to premature cleavage, rendering the PROTAC inactive and potentially creating metabolites that interfere with its function.[2]
This guide provides an in-depth, objective comparison of the stability profiles of different PROTAC linkers, supported by experimental data and detailed methodologies. As senior application scientists, we aim to explain the causality behind experimental choices, ensuring that the protocols described are self-validating systems for your research.
The Great Divide: A Comparative Analysis of Linker Architectures
PROTAC linkers are broadly classified into two main categories: flexible and rigid. The choice between these architectures has profound implications for a PROTAC's metabolic stability and pharmacokinetic properties.[2]
Flexible Linkers: The Double-Edged Sword of Conformational Freedom
Flexible linkers, predominantly polyethylene glycol (PEG) and alkyl chains, are often the first choice in PROTAC design due to their synthetic accessibility.[3]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can enhance the aqueous solubility of the often large and greasy PROTAC molecules.[3] However, the ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]
-
Alkyl Chains: These linkers offer a straightforward way to modulate the distance between the two ends of the PROTAC. While generally possessing good chemical stability, long alkyl chains can be prone to CYP-mediated hydroxylation, creating metabolic "soft spots".[5]
The inherent flexibility of these linkers, while potentially aiding in the formation of a productive ternary complex between the POI and the E3 ligase, can also be a liability, making them more susceptible to enzymatic degradation.[2][3]
Rigid Linkers: Engineering Stability Through Conformational Constraint
To enhance metabolic stability, researchers are increasingly turning to rigid linkers. These often incorporate cyclic structures that "lock" the PROTAC into a more defined conformation.
-
Piperidine/Piperazine Rings: The inclusion of these saturated heterocyclic motifs can significantly improve metabolic stability by shielding the linker from enzymatic attack.[3][4] This increased rigidity can also pre-organize the PROTAC into a bioactive conformation, potentially enhancing its degradation potency.[6]
-
Clickable Linkers (e.g., Triazoles): The triazole moiety, often installed via "click chemistry," is known for its exceptional chemical robustness and resistance to metabolism.[7] This approach offers a reliable method for connecting the two ligands with a stable linkage.
The improved metabolic stability of rigid linkers often translates to a longer half-life and improved oral bioavailability in vivo.[8]
Data Presentation: A Comparative Overview of PROTAC Linker Stability
The following tables summarize quantitative data from various studies, offering a comparative look at how different linker architectures can impact the stability of PROTACs in different experimental settings. It is important to note that direct comparisons across different studies can be challenging due to variations in the target proteins, E3 ligases, and specific experimental conditions.[2][3]
Table 1: In Vitro Stability of PROTACs with Different Linkers
| PROTAC Example | Linker Type | Assay | Half-life (t½, min) | Reference |
| BETd-1 | Alkyl (4 atoms) | Human Liver Microsomes | > 60 | [3] |
| PROTAC A | PEG (4 units) | Mouse Liver Microsomes | 45 | [2] |
| PROTAC B | Alkyl (8 atoms) | Mouse Liver Microsomes | 25 | [2] |
| ARV-110 | Rigid (piperidine-piperazine) | Human Liver Microsomes | Stable | [8] |
Table 2: In Vivo Pharmacokinetic Parameters of PROTACs with Different Linkers (Rodent Models)
| PROTAC Example | Linker Type | Oral Bioavailability (%) | Clearance (mL/h/kg) | Half-life (t½, h) | Reference |
| ARV-110 | Rigid (piperidine-piperazine) | Moderate (23.83-37.89) | Low | ~4.9-5.6 | [8][9] |
| PROTAC C | Flexible (PEG-based) | Low | High | Short | [8] |
| PROTAC D | Flexible (Alkyl-based) | Variable | Moderate | Variable | [8] |
From the available data, several key trends emerge:
-
Rigid linkers generally exhibit superior metabolic stability in liver microsomes compared to their flexible counterparts.[3]
-
This enhanced in vitro stability often translates to more favorable in vivo pharmacokinetic profiles, including lower clearance and longer half-lives.[8]
Experimental Protocols: A Guide to Assessing PROTAC Linker Stability
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed, step-by-step methodologies for key in vitro stability assays.
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone for assessing the susceptibility of a PROTAC to phase I metabolism, primarily by CYP enzymes.
Objective: To determine the metabolic stability of a PROTAC in the presence of liver microsomes.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Thaw pooled liver microsomes (human, mouse, or rat) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution.
-
Add the test PROTAC working solution to initiate the reaction (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the incubation mixture.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent PROTAC concentration at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time.
-
Calculate the intrinsic clearance (Clint).
-
Caption: Workflow for the in vitro liver microsomal stability assay.
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of a PROTAC in the presence of plasma enzymes, such as esterases and proteases.
Objective: To determine the stability of a PROTAC in plasma from a relevant species (e.g., human, mouse, rat).
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Thaw frozen plasma (heparinized) at 37°C.
-
-
Incubation:
-
In a 96-well plate, add the test PROTAC to pre-warmed plasma (final concentration typically 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent PROTAC concentration at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½).
-
Caption: Workflow for the in vitro plasma stability assay.
In Vivo Stability and Metabolite Identification
While in vitro assays provide valuable initial data, in vivo pharmacokinetic (PK) studies are essential to understand the complete absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC.[2] These studies, typically conducted in rodent models, determine key parameters such as half-life (t½), maximum concentration (Cmax), and oral bioavailability.[8]
A critical aspect of in vivo studies is metabolite identification. The linker is often a primary site of metabolic breakdown, and identifying the resulting metabolites is crucial for understanding the PROTAC's fate and potential for off-target effects.[10] This is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) to analyze samples from in vivo studies (e.g., plasma, urine, feces).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
A Senior Application Scientist's Guide to Linker Optimization in Targeted Protein Degradation
Introduction: The Linker as the Linchpin of Degrader Efficacy
In the revolutionary field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules operate by co-opting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2] A PROTAC is comprised of three distinct components: a "warhead" that binds the target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]
For too long, the linker was viewed as a passive spacer. It is now unequivocally clear that the linker is a critical determinant of a PROTAC's biological activity and physicochemical properties.[3][4] Its length, chemical composition, flexibility, and attachment points profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential first step in the degradation cascade.[2][5][6] An improperly designed linker can lead to steric hindrance, preventing complex formation, or result in a non-productive orientation that fails to support ubiquitination.[7] This guide provides a head-to-head comparison of common linker strategies, supported by experimental workflows, to empower the rational design of potent and effective protein degraders.
The Multifaceted Role of the PROTAC Linker
The linker's contribution to PROTAC performance is a complex interplay of multiple factors. Optimizing a linker is not merely about achieving a certain length, but about balancing a suite of properties that dictate the molecule's overall success.
-
Ternary Complex Formation and Stability: This is the linker's primary role. Its length and flexibility must allow the warhead and anchor to bind their respective proteins simultaneously and orient them in a spatially favorable manner for the E3 ligase to transfer ubiquitin to the POI.[6][8] The linker itself can even participate in protein-protein interactions that enhance or destabilize the ternary complex.[8]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's drug-like properties. Its chemical makeup affects aqueous solubility, cell permeability, and metabolic stability—key parameters for bioavailability and in vivo efficacy.[2][9][10]
-
Selectivity: Remarkably, subtle modifications to the linker can be leveraged to achieve degradation selectivity between highly homologous proteins.[4][8] By altering the geometry of the ternary complex, a linker can favor the degradation of one target over another, even when the warhead itself is non-selective.
Comparative Analysis of Common Linker Chemistries
The choice of linker chemistry involves a series of strategic trade-offs. The three most common classes—alkyl chains, polyethylene glycol (PEG) chains, and rigid linkers—offer distinct advantages and disadvantages.
Alkyl Chains (Hydrophobic, Flexible)
Alkyl linkers are simple hydrocarbon chains and represent a common starting point in PROTAC design due to their synthetic accessibility.[2][11]
-
Advantages: Their hydrophobicity can enhance passive cell permeability, a crucial factor for targeting intracellular proteins.[12][13] They are also generally considered metabolically stable.[13]
-
Disadvantages: Increased hydrophobicity often leads to poor aqueous solubility, which can hinder formulation and bioavailability.[12] Finding the optimal length is critical; a linker that is too short can cause a steric clash, while one that is too long may lead to an unproductive ternary complex, a phenomenon known as the "hook effect".[7]
Polyethylene Glycol (PEG) Linkers (Hydrophilic, Flexible)
PEG linkers consist of repeating ethylene glycol units and are the most common alternative to alkyl chains.[2][11]
-
Advantages: The ether oxygens impart hydrophilicity, which significantly improves the aqueous solubility of the PROTAC molecule.[6][14] This can be crucial for overcoming the solubility challenges often associated with high molecular weight degraders.
-
Disadvantages: While improving solubility, PEGylation can increase the polar surface area, potentially reducing passive cell permeability.[13] Furthermore, PEG linkers can be more susceptible to oxidative metabolism compared to their alkyl counterparts.[15]
Rigid & Constrained Linkers
To reduce the entropic penalty of forming the ternary complex, researchers often incorporate rigid structural motifs into the linker, such as phenyl rings, piperazines, or alkynes.[][17]
-
Advantages: These linkers decrease conformational flexibility, which can pre-organize the PROTAC into a bioactive conformation.[][18] This can lead to a more stable ternary complex and, consequently, more potent degradation.[17]
-
Disadvantages: The rigidity that can be beneficial can also be detrimental. If the constrained conformation is not optimal for ternary complex formation, a rigid linker can completely abolish degradation activity.[4]
Data Presentation: Head-to-Head Comparison of Linker Performance
To illustrate these trade-offs, the following table presents a synthesized comparison of hypothetical Bromodomain-containing protein 4 (BRD4) degraders. The data represents trends observed across multiple studies where linker composition is varied while the warhead (JQ1-derivative) and E3 ligase ligand (Pomalidomide-derivative for Cereblon) are held constant.
| Linker Type | Linker Example | DC₅₀ (nM) | Dₘₐₓ (%) | Aqueous Solubility (µM) | Cell Permeability (Pₑ, 10⁻⁶ cm/s) |
| Alkyl Chain | 8-atom Alkyl | 25 | ~90% | Low (< 5) | High (> 10) |
| PEG Chain | 8-atom PEG-3 | 8 | >95% | High (> 50) | Moderate (~5) |
| Rigid | Piperazine-based | 55 | ~85% | Moderate (~20) | Moderate (~7) |
| Note: This table is a synthesized representation based on trends reported in the literature to illustrate the concepts discussed.[5][13][15][19] Actual values are highly dependent on the specific molecular context. |
Visualizing the Process: Workflows and Pathways
Diagrams are essential for conceptualizing the complex biological processes and experimental workflows involved in PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 15. benchchem.com [benchchem.com]
- 17. precisepeg.com [precisepeg.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride for Laboratory Professionals
As a senior application scientist, I understand that meticulous adherence to safety protocols is the bedrock of innovative research. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride, ensuring the safety of laboratory personnel and the preservation of our environment. This is not just a set of instructions, but a blueprint for responsible chemical stewardship.
Foundational Knowledge: Understanding the Compound
Before any disposal protocol can be implemented, a comprehensive understanding of the chemical's properties and hazards is paramount. This compound is a halogenated organic compound.[1][2][3] Its structure, containing a chlorinated pyridine ring and a carboxylic acid group, dictates its reactivity and disposal pathway.
Key Characteristics:
| Property | Data |
| Molecular Formula | C₆H₅ClN₂O₂·HCl |
| Appearance | Solid powder |
| Primary Hazards | Harmful if swallowed, causes skin and serious eye irritation.[4][5] |
| Classification | Halogenated Organic Waste[1][2][3] |
The hydrochloride salt indicates that it will form an acidic solution in water. This is a critical consideration for segregation to avoid violent reactions with bases.
The Disposal Protocol: A Step-by-Step Methodology
This protocol is designed to be a self-validating system, where each step logically follows the last, ensuring a comprehensive and safe disposal process.
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential.
-
Body Protection: A lab coat must be worn to protect from accidental spills.
-
Respiratory Protection: When handling the solid compound outside of a chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of the powder.[6]
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.
-
Designated Waste Stream: this compound must be disposed of in a designated "Halogenated Organic Waste" container.[1][2][3] This is because halogenated compounds require specific high-temperature incineration with flue gas scrubbing to prevent the release of toxic gases like hydrogen chloride.
-
Incompatible Materials: Never mix this compound with strong bases, oxidizing agents, or acids (especially nitric acid).[7] A violent exothermic reaction can occur with bases.
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: A step-by-step workflow for the safe disposal of this compound.
In the event of a spill, immediate and correct action is critical to mitigate hazards.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[8]
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[8][9] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
Authoritative Grounding and Regulatory Adherence
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies this type of waste under the Resource Conservation and Recovery Act (RCRA). It is imperative to follow all institutional and governmental guidelines for hazardous waste disposal.[10]
The protocols outlined here are rooted in established chemical safety principles. The segregation of halogenated waste, for instance, is not arbitrary. It is a necessary step to ensure that the final disposal method, typically high-temperature incineration, is effective and does not release harmful pollutants into the atmosphere.[3]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental responsibility within your organization.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. otago.ac.nz [otago.ac.nz]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Mastering the Bench: A Guide to Safely Handling 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
For the discerning researcher in the fast-paced world of drug development, precision and safety in the laboratory are paramount. The handling of complex chemical reagents like 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride, a key building block in novel synthetic pathways, demands a comprehensive understanding of its properties and associated risks. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your team.
Understanding the Hazard Profile
Aminopyridines are known for their acute toxicity and can be readily absorbed through the skin.[3][4] They are noted as experimental drugs for neurological conditions, indicating significant biological activity.[3] Severe poisoning incidents, including convulsions and respiratory failure, have been reported from exposure to aminopyridines.[3][4] The chlorinated pyridine structure suggests it should be treated as a hazardous halogenated organic compound.[1] Furthermore, as a hydrochloride salt, it is a corrosive and strong inorganic acid, which can cause severe skin and eye burns and is destructive to the respiratory tract.[5][6]
Table 1: Summary of Potential Hazards
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled.[7][8] | Avoid direct contact and inhalation. Use appropriate Personal Protective Equipment (PPE). |
| Skin Corrosion/Irritation | Causes skin irritation.[9][10][11] Repeated exposure can lead to absorption through the skin, causing significant health hazards.[8] | Wear chemically resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[8][9][11] | Use tightly fitting safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation.[8][9] | Work in a well-ventilated area, preferably under a chemical fume hood. |
| Halogenated Organic Compound | Poses environmental hazards and requires specific disposal protocols.[1] | Do not dispose of down the drain. Treat as hazardous waste. |
| Hydrochloride Salt | Corrosive nature can cause burns.[5][6] | Handle with care, avoiding contact with skin, eyes, and mucous membranes. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk mitigation strategy. The following PPE is mandatory when handling this compound.
Essential Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A full face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[12]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for chlorinated and aromatic compounds. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contaminated.[6][7]
-
Body Protection: A flame-retardant lab coat is recommended.[1] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit should be worn over the lab coat.[12]
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5][9]
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7][9]
-
Store in a secondary container, such as a Nalgene or polypropylene tray, to contain any potential leaks.[5]
Handling and Use:
-
Always handle this compound within a chemical fume hood.[6]
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools to prevent ignition sources.[7]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[13]
-
When preparing solutions, always add the acid (in this case, the hydrochloride salt) to the solvent, never the other way around, to prevent splashing.[12]
Disposal Plan:
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Treat all waste containing this compound as hazardous waste, specifically as a halogenated organic compound.[1]
-
Collect waste in a designated, leak-proof, and clearly labeled container.[1] The label should include the full chemical name and the words "Hazardous Waste."[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for proper disposal, which may include incineration.[1][14]
Emergency Procedures: A Calm and Calculated Response
In the event of an emergency, a swift and informed response is critical to minimize harm.
Spill Response:
-
Small Spills: For minor spills, absorb the material with an inert substance like sand or vermiculite.[1] Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately.[7] If safe to do so, prevent further spread of the spill. Contact your institution's emergency response team and EHS department.
-
Avoid breathing in any dust or vapors from the spill.[7]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove any contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[7] Do not induce vomiting. Seek immediate medical attention.
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Amino-6-chloropyridine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 3. epa.gov [epa.gov]
- 4. alkalimetals.com [alkalimetals.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.fi [fishersci.fi]
- 12. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 13. fishersci.com [fishersci.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
